VU0661013
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[(4R)-7-chloro-10-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-4-methyl-1-oxo-6-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydropyrazino[1,2-a]indol-2-yl]-1-methylindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H39Cl2N5O4/c1-20-15-26(16-21(2)35(20)41)50-14-8-9-27-28-11-12-30(40)34(33-23(4)42-44(7)24(33)5)36(28)46-22(3)18-45(38(47)37(27)46)32-19-43(6)31-13-10-25(39(48)49)17-29(31)32/h10-13,15-17,19,22H,8-9,14,18H2,1-7H3,(H,48,49)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAYHBZFNXDOIJ-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)C2=C(C3=C(N12)C(=C(C=C3)Cl)C4=C(N(N=C4C)C)C)CCCOC5=CC(=C(C(=C5)C)Cl)C)C6=CN(C7=C6C=C(C=C7)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C(=O)C2=C(C3=C(N12)C(=C(C=C3)Cl)C4=C(N(N=C4C)C)C)CCCOC5=CC(=C(C(=C5)C)Cl)C)C6=CN(C7=C6C=C(C=C7)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H39Cl2N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of VU0661013 in Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research on VU0661013, a potent and selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). This document synthesizes key findings on its mechanism of action, selectivity, and efficacy in AML models, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing critical pathways and workflows.
Core Mechanism of Action
This compound is a highly potent and selective inhibitor of MCL-1, an anti-apoptotic member of the B-cell lymphoma 2 (BCL-2) protein family.[1] In many hematological malignancies, including Acute Myeloid Leukemia (AML), the overexpression of anti-apoptotic proteins like MCL-1 is a crucial mechanism for cancer cell survival and resistance to conventional therapies.[2][3]
The primary mechanism of action of this compound involves its high-affinity binding to the BH3-binding groove of the MCL-1 protein. This action competitively displaces pro-apoptotic proteins, such as BIM, that are normally sequestered by MCL-1. The release of these pro-apoptotic factors triggers the activation of the intrinsic mitochondrial apoptosis pathway, ultimately leading to programmed cell death in AML cells.[1][2] this compound has demonstrated efficacy in venetoclax-resistant AML cells, highlighting its potential to overcome resistance mechanisms mediated by MCL-1 upregulation.[2][4]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: Binding Affinity and Selectivity of this compound
| Target Protein | Binding Affinity (Ki) | Assay Method | Reference |
| Human MCL-1 | 97 ± 30 pM | TR-FRET | [2][5] |
| Human BCL-2 | > 10 µM | TR-FRET | [1] |
| Human BCL-xL | > 10 µM | TR-FRET | [1] |
Table 2: In Vitro Efficacy of this compound in AML Cell Lines (48-hour treatment)
| AML Cell Line | Growth Inhibition (GI50) | Reference |
| MV-4-11 | Sensitive (Specific value not provided) | [6][7] |
| Kasumi-1 | Sensitive (Specific value not provided) | [6] |
| K-562 | Sensitive (Specific value not provided) | [6] |
| HL-60 | Sensitive (Specific value not provided) | [6] |
| U-937 | Sensitive (Specific value not provided) | [6] |
| Kasumi-3 | Resistant | [6] |
| KG-1 | Resistant | [6] |
| NB4 | Sensitive (Specific value not provided) | [6] |
| SKM-1 | Resistant | [6] |
| PL-21 | Sensitive (Specific value not provided) | [6] |
| MOLM-16 | Sensitive (Specific value not provided) | [6] |
| THP-1 | Sensitive (Specific value not provided) | [6] |
| Z-138 (Mantle Cell Lymphoma) | Sensitive (Specific value not provided) | [6] |
Note: "Sensitive" indicates a GI50 value below the maximum tested concentration, while "Resistant" indicates a GI50 above this concentration. Specific GI50 values were not consistently provided across the source documents.
Table 3: In Vivo Efficacy of this compound in an AML Xenograft Model (MV-4-11)
| Treatment Group | Dose | Effect on Tumor Burden | Median Survival | Reference |
| Vehicle | N/A | Baseline | 31 days | [2][4] |
| This compound | 10 mg/kg | Dose-dependent decrease | Not specified | [2][4] |
| This compound | 15 mg/kg | Dose-dependent decrease | 32 days | [2][4] |
| This compound | 25 mg/kg | Dose-dependent decrease | Not specified | [2][4] |
| This compound | 75 mg/kg | Significant decrease | 43 days | [2][4] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
Binding Affinity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
-
Objective: To determine the binding affinity (Ki) of this compound to MCL-1, BCL-2, and BCL-xL.
-
Methodology:
-
Purified human MCL-1, BCL-2, or BCL-xL proteins were utilized.
-
A fluorescently labeled peptide derived from the pro-apoptotic protein BAK was used as a probe.
-
This compound was titrated and incubated with the target protein and the fluorescent probe.
-
The displacement of the fluorescent probe from the protein by this compound was measured by a decrease in the FRET signal.[1]
-
Cell Viability Assay (Growth Inhibition 50 - GI50)
-
Objective: To determine the concentration of this compound that inhibits 50% of cell growth in a panel of AML cell lines.
-
Methodology:
-
Cell Seeding: AML cell lines were cultured to approximately 80% confluence in their logarithmic growth phase. Cells were harvested, counted, and viability was confirmed using Trypan Blue exclusion. Cells were then seeded into 96-well microplates at a predetermined optimal density.
-
Compound Preparation and Treatment: A stock solution of this compound was prepared in a suitable solvent (e.g., DMSO). Serial dilutions were performed to create a range of concentrations (e.g., 0.01 µM to 10 µM). A vehicle-only control (DMSO) was included. The diluted compounds were added to the appropriate wells.
-
Incubation: The plates were incubated for 48 to 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Data Analysis: Cell viability was assessed using a suitable assay (e.g., CellTiter-Glo®). The GI50 values were calculated from the dose-response curves.[7]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a murine model of human AML.
-
Methodology:
-
Model System: NSGS mice were engrafted with MV-4-11 human leukemia cells.
-
Treatment: Seven days post-transplant, mice were treated daily with either vehicle or this compound at various doses (e.g., 10, 15, 25, 75 mg/kg).
-
Efficacy Assessment:
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound-induced apoptosis in AML cells.
Experimental Workflow Diagram
Caption: Workflow for determining the GI50 of this compound in AML cell lines.
References
- 1. benchchem.com [benchchem.com]
- 2. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. abmole.com [abmole.com]
- 6. apexbt.com [apexbt.com]
- 7. benchchem.com [benchchem.com]
VU0661013: A Selective Mcl-1 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein of the B-cell lymphoma 2 (Bcl-2) family, frequently overexpressed in various malignancies and implicated in resistance to conventional cancer therapies. VU0661013 has emerged as a potent and selective small-molecule inhibitor of Mcl-1, demonstrating significant promise in preclinical studies. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative biochemical and cellular activities, and key experimental protocols for its evaluation.
Core Compound Properties and Mechanism of Action
This compound was identified through fragment-based screening and structure-based design to selectively target the BH3-binding groove of Mcl-1.[1] Its primary mechanism of action involves competitively inhibiting the interaction between Mcl-1 and pro-apoptotic proteins, such as Bim.[2] By binding to Mcl-1 with high affinity, this compound displaces these pro-apoptotic partners, liberating them to activate the mitochondrial apoptosis pathway. This leads to the activation of Bak and Bax, mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in programmed cell death.[2]
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro assays.
Table 1: Binding Affinity of this compound for Bcl-2 Family Proteins
| Target Protein | Binding Assay | Kᵢ (pM) | Selectivity (over Mcl-1) |
| Mcl-1 | TR-FRET | 97 ± 30 | - |
| Bcl-2 | Fluorescence Polarization | 730,000 | ~7,500-fold |
| Bcl-xL | Fluorescence Polarization | >40,000,000 | >412,000-fold |
Table 2: In Vitro Cellular Activity of this compound in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | GI₅₀ (nM) after 48h |
| MOLM-13 | 46 |
| MV4-11 | 98 |
| OCI-AML3 | 150 |
| HL-60 | 250 |
| KG-1 | >10,000 |
| K562 | >10,000 |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
References
The Role of VU0661013 in Inducing Apoptosis: A Technical Guide
This technical guide offers an in-depth examination of VU0661013, a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). For researchers, scientists, and drug development professionals, this document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the critical pathways involved in this compound-induced apoptosis.
Core Mechanism of Action
This compound functions as a BH3 mimetic, a class of drugs designed to mimic the action of pro-apoptotic BH3-only proteins.[1][2] The B-cell lymphoma 2 (BCL-2) family of proteins, which includes anti-apoptotic members like MCL-1, BCL-2, and BCL-xL, are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[3] In many hematologic malignancies, such as Acute Myelogenous Leukemia (AML), cancer cells overexpress MCL-1 to sequester pro-apoptotic proteins (e.g., BIM, BAK, BAX), thereby evading programmed cell death.[1][4]
This compound selectively binds with high affinity to the hydrophobic BH3-binding groove on the MCL-1 protein.[2][5] This action competitively displaces pro-apoptotic proteins, particularly BIM, from the BIM/MCL-1 complex.[1][3] The liberated pro-apoptotic proteins, primarily BAX and BAK, are then free to oligomerize on the mitochondrial outer membrane.[2][6] This leads to Mitochondrial Outer Membrane Permeabilization (MOMP), the release of cytochrome c into the cytosol, and the subsequent activation of the caspase cascade, culminating in apoptotic cell death.[2][7] This targeted mechanism makes this compound a promising agent, especially in cancers dependent on MCL-1 for survival and those resistant to other therapies, such as the BCL-2 inhibitor venetoclax.[1][5]
References
- 1. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to VU0661013 Target Engagement in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0661013 is a potent and selective small-molecule inhibitor of Myeloid Cell Leukemia 1 (MCL-1), a crucial anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] Overexpression of MCL-1 is a key survival mechanism for many human cancers, including hematologic malignancies like Acute Myeloid Leukemia (AML) and solid tumors, and is frequently associated with therapeutic resistance.[3][4] this compound exerts its pro-apoptotic effects by binding with high affinity to the BH3-binding groove of MCL-1, thereby displacing pro-apoptotic proteins such as BIM and BAK.[5] This guide provides a comprehensive overview of the methods used to confirm the direct interaction of this compound with its intracellular target, MCL-1, in cancer cells.
Core Mechanism of Action
The primary mechanism of this compound is the disruption of the MCL-1/pro-apoptotic protein complex. In cancer cells dependent on MCL-1, this anti-apoptotic protein sequesters pro-apoptotic partners like BIM, BAK, and PUMA, preventing them from initiating mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis.[3] this compound, acting as a BH3 mimetic, competitively binds to the hydrophobic groove of MCL-1, liberating these pro-apoptotic proteins.[5] The freed effectors, primarily BAK and BAX, can then oligomerize, leading to MOMP, cytochrome c release, caspase activation, and ultimately, programmed cell death.
Quantitative Data Presentation
The potency and selectivity of this compound and other MCL-1 inhibitors are determined through various biochemical and cell-based assays. The following tables summarize key quantitative data for MCL-1 inhibitors.
Table 1: Biochemical Potency of MCL-1 Inhibitors
| Compound | Assay Type | Target | Ki / IC50 | Reference |
|---|---|---|---|---|
| This compound | TR-FRET | Human MCL-1 | 97 ± 30 pM (Ki) | [6] |
| AZD5991 | FRET | Human MCL-1 | 0.72 nM (IC50) | [1] |
| S63845 | Not Specified | Human MCL-1 | Not Specified | [4] |
| AMG 176 | Not Specified | Human MCL-1 | Not Specified |[3] |
Note: TR-FRET = Time-Resolved Fluorescence Resonance Energy Transfer. Data is representative of published values.
Table 2: Cellular Activity of this compound in AML Cell Lines
| Cell Line | Assay Type | GI50 (µM) | Reference |
|---|---|---|---|
| MV-4-11 | Growth Inhibition | < 1 | [6] |
| MOLM-13 | Growth Inhibition | < 1 |[6] |
Note: GI50 (50% Growth Inhibition) is a measure of the compound's effect on cell proliferation.
Experimental Protocols for Target Engagement
Verifying that a compound like this compound engages its intended target within the complex milieu of a cancer cell is critical. The following protocols detail key assays for confirming target engagement.
Co-Immunoprecipitation (Co-IP) for Disruption of MCL-1/BIM Interaction
This assay demonstrates that the inhibitor disrupts the binding of MCL-1 to its pro-apoptotic partners in a cellular context.
Objective: To immunoprecipitate endogenous MCL-1 and probe for the presence of co-precipitated BIM or BAK, assessing the ability of this compound to disrupt this interaction.
Methodology:
-
Cell Culture and Treatment:
-
Culture an MCL-1 dependent cancer cell line (e.g., HCT116 or MV-4-11) to ~80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 5 µM) and a vehicle control (DMSO) for a specified time (e.g., 6-24 hours).
-
-
Cell Lysis:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.[7]
-
Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Determine protein concentration of the supernatant.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.[8]
-
Incubate a portion of the pre-cleared lysate (e.g., 500-1000 µg of total protein) with an anti-MCL-1 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash 3-5 times with ice-cold lysis buffer to remove non-specific binders.[9]
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against BIM or BAK to detect the co-precipitated protein.
-
Re-probe the membrane with an anti-MCL-1 antibody to confirm the successful immunoprecipitation of the bait protein.
-
Analyze an aliquot of the initial cell lysate ("input") to confirm the presence of all proteins before IP.
-
Expected Outcome: In vehicle-treated cells, a band for BIM/BAK should be detected in the MCL-1 immunoprecipitate. In this compound-treated cells, this band should be significantly reduced or absent in a dose-dependent manner, indicating the disruption of the protein-protein interaction.[2][10]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify direct drug-target binding in intact cells. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[11]
Objective: To determine if this compound binding to MCL-1 increases its thermal stability in cancer cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., HCT116) in T-75 flasks.
-
Treat cells with a high concentration of this compound (e.g., 5-10 µM) or vehicle control (DMSO) for 2 hours.[2]
-
-
Harvesting and Lysis:
-
Harvest cells, wash with PBS, and resuspend in a suitable buffer like HBSS.
-
Lyse the cells by several cycles of freeze-thawing (e.g., 4 cycles of 5 minutes on dry ice/ethanol followed by 5 minutes at 37°C).[2]
-
-
Heat Treatment:
-
Separation of Soluble and Aggregated Fractions:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble MCL-1 remaining in each sample by Western Blot.
-
Expected Outcome: A "melting curve" can be generated by plotting the amount of soluble MCL-1 against temperature. In the this compound-treated samples, the curve should shift to the right, indicating that a higher temperature is required to denature the MCL-1 protein, thus confirming direct target engagement.[2]
Western Blot for MCL-1 Protein Accumulation
A common hallmark of MCL-1 inhibitor target engagement is the stabilization and subsequent accumulation of the MCL-1 protein itself.[5] This is thought to be due to the inhibitor protecting MCL-1 from degradation pathways.
Objective: To measure the levels of MCL-1 protein in cancer cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Seed MCL-1 dependent cells (e.g., MV-4-11) and treat with a dose range of this compound or vehicle for various time points (e.g., 4, 8, 16, 24 hours).
-
-
Protein Extraction:
-
Harvest cells and lyse using a standard denaturing buffer (e.g., RIPA buffer) containing protease inhibitors.[6]
-
Quantify total protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize protein amounts, prepare samples with Laemmli buffer, and separate by SDS-PAGE.[6]
-
Transfer proteins to a PVDF membrane and block with 5% non-fat milk or BSA.
-
Incubate with a primary antibody specific for MCL-1.
-
Incubate with a secondary HRP-conjugated antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
As a functional readout of target engagement, the same lysates can be probed for markers of apoptosis, such as cleaved PARP or cleaved Caspase-3.
-
Expected Outcome: A dose- and time-dependent increase in the total MCL-1 protein levels should be observed in this compound-treated cells compared to the vehicle control, serving as a robust pharmacodynamic biomarker for target engagement.[3][5] This should correlate with an increase in apoptotic markers.
Conclusion
Confirming target engagement is a cornerstone of modern drug development. For this compound, a portfolio of assays provides irrefutable evidence of its interaction with MCL-1 in cancer cells. Co-immunoprecipitation directly demonstrates the disruption of MCL-1's protective function, while CETSA provides biophysical proof of binding in a native cellular environment. Furthermore, the observed accumulation of MCL-1 protein serves as a convenient and reliable pharmacodynamic biomarker. Together, these methods provide the necessary validation for preclinical and clinical development, confirming that this compound's potent anti-cancer activity is driven by on-target inhibition of MCL-1.
References
- 1. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mcl-1 inhibition overcomes intrinsic and acquired regorafenib resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Guided Discovery of a Selective Mcl-1 Inhibitor with Cellular Activity. | Semantic Scholar [semanticscholar.org]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. assaygenie.com [assaygenie.com]
- 10. researchgate.net [researchgate.net]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on VU0661013: A Potent and Selective BH3 Mimetic Targeting MCL-1
For Researchers, Scientists, and Drug Development Professionals
Core Compound Properties and Mechanism of Action
VU0661013 is a potent and selective small-molecule inhibitor of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic member of the B-cell lymphoma 2 (BCL-2) protein family.[1] The BCL-2 family proteins are central regulators of the intrinsic apoptotic pathway, with anti-apoptotic members like MCL-1, BCL-2, and BCL-xL preventing programmed cell death by sequestering pro-apoptotic proteins.[2][3][4] In numerous cancers, the overexpression of these anti-apoptotic proteins is a key mechanism for tumor cell survival and resistance to therapy.[2]
Developed through structure-based design, this compound mimics the BH3 domain of pro-apoptotic proteins, binding with high affinity to the hydrophobic groove of MCL-1.[1] This action displaces pro-apoptotic partners, such as BIM, from MCL-1, leading to the activation of the mitochondrial apoptosis pathway and subsequent cancer cell death.[1][5] The co-crystal structure of this compound in complex with MCL-1 has been resolved (PDB ID: 6NE5), providing detailed insight into its binding mode.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | K i | Reference |
| Human MCL-1 | TR-FRET | 97 ± 30 pM | [1] |
| Human BCL-2 | TR-FRET | 0.73 µM | [1] |
| Human BCL-xL | TR-FRET | > 40 µM | [1] |
Table 2: Cellular Activity of this compound in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | GI 50 (48 hours) | Reference |
| MOLM13 | 0.16 µM | |
| MV4-11 | 0.046 µM | |
| OCI-AML3 | 0.382 µM | |
| HL-60 | ~0.9 µM | |
| K562 | >10 µM |
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound acts by disrupting the balance of pro- and anti-apoptotic proteins at the mitochondrial membrane. The following diagram illustrates the core mechanism.
Caption: Mechanism of this compound-induced apoptosis.
Experimental Workflow for Characterizing this compound Activity
A typical workflow to characterize the BH3 mimetic activity of a compound like this compound involves a series of in vitro assays.
Caption: Workflow for in vitro evaluation of this compound.
Detailed Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound to MCL-1.
-
Reagents:
-
Recombinant human MCL-1 protein (GST-tagged)
-
Fluorescently labeled BH3 peptide (e.g., from the BAK protein) with a terbium (Tb) donor and a fluorescein (B123965) acceptor
-
Assay Buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween-20
-
This compound stock solution in DMSO
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add MCL-1 protein to a final concentration of 5 nM.
-
Add the fluorescently labeled BAK peptide to a final concentration of 100 nM.
-
Add the diluted this compound or DMSO vehicle control to the wells.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (terbium) and 520 nm (fluorescein).
-
The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the fluorescent peptide by this compound.
-
Calculate IC50 values from the dose-response curves and convert to Ki values using the Cheng-Prusoff equation.
-
Co-Immunoprecipitation (Co-IP) for MCL-1/BIM Interaction
This protocol is to assess the ability of this compound to disrupt the interaction between MCL-1 and BIM in cells.
-
Reagents:
-
AML cell line (e.g., MV4-11)
-
This compound
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors.
-
Anti-MCL-1 antibody for immunoprecipitation
-
Anti-BIM antibody for western blotting
-
Protein A/G magnetic beads
-
Wash Buffer: Lysis buffer with a lower concentration of NP-40 (e.g., 0.1%)
-
Elution Buffer: 1x SDS-PAGE loading buffer
-
-
Procedure:
-
Treat AML cells with this compound or DMSO for the desired time (e.g., 4 hours).
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-MCL-1 antibody overnight at 4°C.
-
Add protein A/G beads and incubate for 2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads three times with wash buffer.
-
Elute the protein complexes by boiling the beads in elution buffer.
-
Analyze the eluates by SDS-PAGE and western blotting using an anti-BIM antibody. A decrease in the BIM signal in the this compound-treated sample indicates disruption of the MCL-1/BIM interaction.
-
Cell Viability Assay (GI50 Determination)
This assay determines the concentration of this compound that causes 50% growth inhibition.
-
Materials:
-
AML cell lines
-
Complete culture medium
-
This compound stock solution in DMSO
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound or DMSO vehicle to the wells.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Add CellTiter-Glo® reagent to each well and incubate for 10 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control and plot a dose-response curve to determine the GI50 value.
-
Caspase-3/7 Activation Assay
This assay measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.
-
Materials:
-
AML cell lines
-
This compound
-
96-well white-walled plates
-
Caspase-Glo® 3/7 Assay reagent
-
-
Procedure:
-
Seed cells in a 96-well plate as for the cell viability assay.
-
Treat cells with this compound or DMSO for the desired time (e.g., 24 hours).
-
Add Caspase-Glo® 3/7 reagent to each well and incubate for 1 hour at room temperature.
-
Measure luminescence. An increase in luminescence indicates caspase-3/7 activation.
-
Cytochrome c Release Assay by Flow Cytometry
This assay detects the release of cytochrome c from the mitochondria into the cytosol, a key event in intrinsic apoptosis.
-
Materials:
-
AML cell lines
-
This compound
-
Digitonin (B1670571) for cell permeabilization
-
Fixation and permeabilization buffers
-
Anti-cytochrome c antibody (conjugated to a fluorophore, e.g., FITC)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound or DMSO.
-
Harvest the cells and wash with PBS.
-
Permeabilize the cells with a low concentration of digitonin to selectively permeabilize the plasma membrane while leaving the mitochondrial membrane intact.
-
Fix and permeabilize the cells.
-
Stain with the anti-cytochrome c antibody.
-
Analyze the cells by flow cytometry. A decrease in the mean fluorescence intensity indicates the loss of mitochondrial cytochrome c.
-
BH3 Profiling
This functional assay assesses the mitochondrial priming of cells and their dependence on specific anti-apoptotic BCL-2 family proteins.
-
Materials:
-
AML cell lines
-
A panel of BH3 peptides (e.g., BIM, BAD, NOXA)
-
Digitonin
-
Mitochondrial membrane potential dye (e.g., JC-1) or anti-cytochrome c antibody
-
Plate reader or flow cytometer
-
-
Procedure:
-
Permeabilize cells with digitonin.
-
Expose the permeabilized cells to the panel of BH3 peptides.
-
Measure the change in mitochondrial membrane potential (using JC-1) or cytochrome c release.
-
Sensitivity to specific BH3 peptides reveals the dependence of the cells on the corresponding anti-apoptotic protein. For example, sensitivity to the NOXA peptide indicates MCL-1 dependence.
-
References
- 1. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unraveling the Impact of VU0661013 on Bcl-2 Family Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of VU0661013, a potent and selective small-molecule inhibitor of Myeloid Cell Leukemia 1 (Mcl-1), a key anti-apoptotic protein within the B-cell lymphoma 2 (Bcl-2) family. This document details the mechanism of action, quantitative binding affinities, and the downstream effects on the apoptotic pathway, offering valuable insights for researchers in oncology and drug development.
Core Mechanism of Action: Selective Inhibition of Mcl-1
This compound functions as a BH3 mimetic, targeting the BH3-binding groove of Mcl-1 with high potency and selectivity.[1][2] By occupying this groove, this compound competitively displaces pro-apoptotic "BH3-only" proteins, most notably Bim.[3][4] This disruption liberates Bim to activate the pro-apoptotic effector proteins Bax and Bak.[5] The activation of Bax and Bak leads to their oligomerization on the mitochondrial outer membrane, resulting in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.[6][7]
The BCL-2 family of proteins are crucial regulators of the intrinsic apoptotic pathway, maintaining a delicate balance between pro-survival and pro-apoptotic members.[8][9] Anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Mcl-1, sequester pro-apoptotic proteins to prevent cell death.[6] In many hematologic malignancies, such as Acute Myelogenous Leukemia (AML), overexpression of Mcl-1 is a common mechanism of survival and resistance to conventional therapies, including the Bcl-2 inhibitor venetoclax.[1][4] this compound's selective targeting of Mcl-1 provides a therapeutic strategy to overcome this resistance.[1][2]
Quantitative Analysis of this compound Binding Affinity
The selectivity of this compound for Mcl-1 over other anti-apoptotic Bcl-2 family members is a key attribute. The following table summarizes the binding affinities (Ki) of this compound.
| Target Protein | Binding Affinity (Ki) |
| Mcl-1 | 97 ± 30 pM |
| Bcl-2 | 0.73 µM |
| Bcl-xL | > 40 µM |
Table 1: Binding affinity of this compound to key anti-apoptotic Bcl-2 family proteins as determined by a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[1][2]
Cellular Activity of this compound in AML Cell Lines
The efficacy of this compound has been demonstrated in various Acute Myelogenous Leukemia (AML) cell lines, with sensitivity correlating with Mcl-1 dependence. The 50% growth inhibition (GI50) values highlight the compound's potent anti-proliferative effects in sensitive cell lines.
| Cell Line | GI50 (µM) |
| MOLM-13 | Sensitive |
| MV4-11 | Sensitive |
| K562 | >10 µM (Resistant) |
Table 2: Growth inhibition (GI50) of this compound in a panel of AML cell lines.[5] Data is representative of typical findings, with specific values varying across studies.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism and experimental approaches, the following diagrams are provided.
References
- 1. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Novel MCL1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leuke... | Vanderbilt University Medical Center [medsites.vumc.org]
- 5. benchchem.com [benchchem.com]
- 6. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inactivation of prosurvival Bcl-2 proteins activates Bax/Bak through the outer mitochondrial membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
Overcoming Venetoclax Resistance in Acute Myeloid Leukemia with VU0661013: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The BCL-2 inhibitor venetoclax (B612062) has transformed the treatment landscape for acute myeloid leukemia (AML). However, intrinsic and acquired resistance, often mediated by the upregulation of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), remains a significant clinical challenge. This technical guide provides an in-depth overview of VU0661013, a novel, potent, and selective MCL-1 inhibitor, as a therapeutic strategy to overcome venetoclax resistance. We will detail its mechanism of action, present key preclinical data, and provide comprehensive experimental protocols for its investigation.
Introduction: The Challenge of Venetoclax Resistance
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of apoptosis.[1] Anti-apoptotic members, including BCL-2, BCL-xL, and MCL-1, sequester pro-apoptotic proteins to prevent cell death.[1] In many hematologic malignancies like AML, overexpression of these anti-apoptotic proteins is a key survival mechanism.[2][3] Venetoclax, a selective BCL-2 inhibitor, has shown remarkable efficacy in AML.[2][4] However, resistance to venetoclax frequently emerges through the upregulation of other anti-apoptotic proteins, most notably MCL-1.[2][5] This creates a dependency on MCL-1 for survival, rendering the cancer cells resistant to BCL-2 inhibition alone.[5][6]
This compound: A Potent and Selective MCL-1 Inhibitor
This compound is a small molecule inhibitor designed to selectively target MCL-1.[1] Its mechanism of action involves binding to the BH3-binding groove of MCL-1, thereby displacing pro-apoptotic proteins like BIM.[1][3] This disruption of the MCL-1/BIM complex liberates BIM to activate the pro-apoptotic effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and ultimately, apoptotic cell death.[1]
Signaling Pathway of this compound-Induced Apoptosis
Caption: Mechanism of this compound-induced apoptosis.
Quantitative Data on this compound Efficacy
The following tables summarize key quantitative data from preclinical studies of this compound, demonstrating its potency and efficacy in venetoclax-resistant AML models.
Table 1: In Vitro Sensitivity of AML Cell Lines to this compound
| Cell Line | GI50 (µM) of this compound | Venetoclax Resistance Status |
| MOLM-13 | 0.03 | Sensitive |
| MV-4-11 | 0.04 | Sensitive |
| OCI-AML3 | 0.02 | Sensitive |
| K562 | > 10 | Resistant |
| U937 | > 10 | Resistant |
| MV-4-11 VEN-Resistant | 0.05 | Resistant to Venetoclax |
Data compiled from published studies.[1][7] GI50 (Growth Inhibition 50) is the concentration of the drug that causes 50% inhibition of cell growth.
Table 2: In Vivo Efficacy of this compound in AML Xenograft Models
| Animal Model | Treatment Group | Dose and Schedule | Outcome |
| MV-4-11 Xenograft | Vehicle | - | Progressive disease |
| This compound | 75 mg/kg, daily | Reduced tumor burden and splenomegaly[1] | |
| Venetoclax + this compound | - | Significant survival benefit compared to single agents[1] | |
| MOLM-13 Xenograft | Venetoclax + this compound | - | Significantly decreased tumor burden[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.
Cell Viability Assay
This protocol determines the half-maximal growth inhibitory concentration (GI50) of this compound in AML cell lines.
Materials:
-
AML cell lines (e.g., MOLM-13, MV-4-11)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound
-
DMSO (vehicle control)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.001 to 10 µM).
-
Treatment: Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control and plot the results as a dose-response curve to calculate the GI50 value.
Caption: Workflow for a cell viability assay.
Western Blot Analysis
This protocol is used to assess the levels of MCL-1 and other apoptosis-related proteins following this compound treatment.
Materials:
-
AML cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-MCL-1, anti-BCL-2, anti-cleaved PARP, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat AML cells with this compound for the desired time points. Harvest and lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Co-Immunoprecipitation (Co-IP)
This protocol is used to confirm the disruption of the MCL-1/BIM interaction by this compound.
Materials:
-
AML cells
-
This compound
-
Co-IP lysis buffer (non-denaturing)
-
Anti-MCL-1 antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies (anti-MCL-1, anti-BIM)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound. Lyse cells in a non-denaturing Co-IP buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-MCL-1 antibody, followed by the addition of protein A/G magnetic beads to pull down MCL-1 and its binding partners.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against MCL-1 and BIM. A decrease in the amount of BIM co-immunoprecipitated with MCL-1 in this compound-treated samples indicates disruption of the complex.
BH3 Profiling
BH3 profiling is a functional assay to assess the mitochondrial apoptotic priming of cells and their dependence on specific anti-apoptotic proteins.[7]
Materials:
-
AML cells
-
Permeabilization buffer
-
BH3 peptides (e.g., BIM, BAD, NOXA)
-
Mitochondrial membrane potential-sensitive dye (e.g., JC-1) or cytochrome c antibody
-
Flow cytometer or plate reader
Procedure:
-
Cell Permeabilization: Selectively permeabilize the plasma membrane of AML cells, leaving the mitochondrial membranes intact.
-
Peptide Treatment: Expose the permeabilized cells to a panel of BH3 peptides that selectively engage different anti-apoptotic proteins.
-
Mitochondrial Depolarization Measurement: Measure the loss of mitochondrial membrane potential using a fluorescent dye or the release of cytochrome c by flow cytometry or Western blot. Increased depolarization in the presence of a specific BH3 peptide indicates dependence on the corresponding anti-apoptotic protein for survival.
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in an AML patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model.
Materials:
-
Immunodeficient mice (e.g., NSG)
-
AML cells (cell line or primary patient samples)
-
This compound
-
Venetoclax
-
Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline)
-
Calipers for tumor measurement (for subcutaneous models)
-
Flow cytometry reagents for chimerism analysis
Procedure:
-
Cell Implantation: Engraft immunodeficient mice with human AML cells, either subcutaneously or intravenously.
-
Tumor Growth and Monitoring: Monitor tumor growth or engraftment levels (e.g., by measuring tumor volume or peripheral blood chimerism).
-
Treatment: Once tumors are established or engraftment is confirmed, randomize mice into treatment groups (vehicle, this compound, venetoclax, combination). Administer drugs according to the desired schedule (e.g., daily intraperitoneal injection).
-
Efficacy Assessment: Monitor tumor growth, animal survival, and chimerism in peripheral blood, bone marrow, and spleen.
-
Toxicity Assessment: Monitor animal weight and overall health for signs of toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. content.sph.harvard.edu [content.sph.harvard.edu]
- 7. BH3 profiling as pharmacodynamic biomarker for the activity of BH3 mimetics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for VU0661013 In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0661013 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] MCL-1 is a member of the B-cell lymphoma 2 (BCL-2) protein family and is a critical regulator of the intrinsic apoptotic pathway.[2] In numerous hematological malignancies, such as Acute Myeloid Leukemia (AML), the overexpression of MCL-1 is a key factor in cell survival and resistance to therapy.[1][3] this compound functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of MCL-1. This action displaces pro-apoptotic proteins, neutralizing MCL-1's anti-apoptotic function and leading to the activation of the mitochondrial apoptosis pathway, ultimately resulting in cancer cell death.[1][2]
These application notes provide a detailed protocol for determining the in vitro efficacy of this compound by assessing its impact on cell viability in cancer cell lines.
Data Presentation
The following table summarizes the 50% growth inhibition (GI50) values of this compound in a panel of Acute Myeloid Leukemia (AML) cell lines. This data demonstrates the variable sensitivity of different AML cell lines to MCL-1 inhibition.
| Cell Line | GI50 (µM) |
| MOLM-13 | 0.03 µM |
| MV-4-11 | 0.04 µM |
| OCI-AML2 | 0.05 µM |
| OCI-AML3 | 0.02 µM |
| HL-60 | >10 µM |
| U-937 | >10 µM |
| K-562 | >10 µM |
Note: Data is compiled from figures presented in a study on a novel MCL-1 inhibitor.[3][4] GI50 values above the maximum tested concentration of 10 µM are listed as >10 µM.[4]
Signaling Pathway of this compound-Induced Apoptosis
The diagram below illustrates the mechanism by which this compound induces apoptosis through the inhibition of MCL-1.
Caption: Mechanism of this compound-induced apoptosis.
Experimental Protocols
This section details a protocol for a common in vitro cell viability assay, the MTT assay, to determine the GI50 of this compound. This assay measures the metabolic activity of cells as an indicator of their viability.[5]
MTT Cell Viability Assay Protocol
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MOLM-13)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[6][7]
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency in logarithmic growth phase.
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.[6][7]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells).
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.001 µM to 10 µM).[2]
-
Include a vehicle control (DMSO at the same concentration as the highest this compound treatment).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
-
Incubation:
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5][8]
-
Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.[6][8]
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[8]
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and calculate the GI50 value.
-
Experimental Workflow
The following diagram outlines the workflow for the in vitro cell viability assay.
Caption: Experimental workflow for a cell viability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing VU0661013 Stock Solution in DMSO
Introduction
VU0661013 is a novel, potent, and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), with a Ki of 97 ± 30 pM for human MCL-1.[1][2] It functions as a BH3 mimetic, disrupting the interaction between MCL-1 and pro-apoptotic proteins like BIM, which leads to apoptosis.[3][4] This mechanism of action makes this compound a valuable tool in cancer research, particularly in the context of Acute Myelogenous Leukemia (AML), including venetoclax-resistant models.[4][5]
The accurate and consistent preparation of a stock solution is a critical initial step for any in vitro or in vivo studies to ensure reproducible experimental outcomes. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to the compound's high solubility in it.[3] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Data Presentation
A summary of the essential quantitative data for this compound is presented in the table below for easy reference.
| Parameter | Value | Reference(s) |
| Molecular Formula | C39H39Cl2N5O4 | [6][7] |
| Molecular Weight | 712.66 g/mol | [1][2][4][7] |
| Appearance | Solid powder | [6] |
| Solubility in DMSO | ≥ 90-125 mg/mL (≥ 126.28 - 175.40 mM) | [1][3][7] |
| Recommended Stock Concentration | 10 mM (Can be adjusted based on experimental needs) | [7] |
| Storage of Powder | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C | [6] |
| Storage of Stock Solution in DMSO | Short-term (1 month) at -20°C; Long-term (6 months) at -80°C | [1][7] |
Experimental Protocol
This protocol details the steps for preparing a 10 mM stock solution of this compound in anhydrous DMSO.
Materials and Equipment:
-
This compound powder (purity >98%)
-
Anhydrous/High-Purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance (accurate to at least 0.1 mg)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Calculate the Required Mass: To prepare a stock solution of a specific concentration, use the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 712.66 g/mol / 1000 = 7.13 mg
-
-
Weighing the Compound:
-
Don appropriate PPE.
-
Place a sterile microcentrifuge tube or amber vial on the analytical balance and tare it.
-
Carefully weigh the calculated mass of this compound powder and transfer it to the tube/vial.
-
-
Solvent Addition:
-
Add the desired volume of anhydrous DMSO to the tube/vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
-
Dissolution:
-
Securely cap the tube/vial.
-
Vortex the solution thoroughly until the this compound powder is completely dissolved.
-
Visually inspect the solution to ensure no solid particles are remaining. If the compound does not dissolve readily, brief sonication can be used to facilitate dissolution.[8]
-
-
Storage and Handling:
-
For optimal stability, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
-
Store the aliquots in tightly sealed vials.
-
For short-term storage (up to 1 month), store at -20°C.[1][7]
-
For long-term storage (up to 6 months), store at -80°C.[1][7]
-
Working Solution Preparation:
When preparing working solutions for cell-based assays, it is crucial to minimize the final DMSO concentration, as it can be toxic to cells. The final DMSO concentration should ideally be ≤0.1% and not exceed 0.5%.[3]
-
Dilution: To avoid precipitation of this compound, which is poorly soluble in aqueous solutions, it is best practice to perform serial dilutions.[3] The DMSO stock solution should be diluted into a larger volume of the aqueous medium (e.g., cell culture media, PBS).
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for preparing this compound stock solution in DMSO.
References
- 1. abmole.com [abmole.com]
- 2. abmole.com [abmole.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | BCL | TargetMol [targetmol.com]
Application Notes and Protocols: Synergistic Inhibition of MCL-1 and BCL-2 with VU0661013 and Venetoclax
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic landscape for hematological malignancies is continually evolving, with targeted therapies offering promising avenues for treatment. Venetoclax (B612062), a selective BCL-2 inhibitor, has demonstrated significant efficacy in various leukemias and lymphomas.[1][2][3] However, intrinsic and acquired resistance, often mediated by the upregulation of other anti-apoptotic proteins like Myeloid Cell Leukemia 1 (MCL-1), presents a clinical challenge.[4][5] VU0661013 is a potent and selective small-molecule inhibitor of MCL-1.[5][6][7] The combination of this compound and venetoclax represents a rational and potentially synergistic strategy to overcome resistance and enhance anti-tumor activity by concurrently targeting two critical anti-apoptotic pathways.[5][7]
These application notes provide a comprehensive overview of the preclinical rationale, quantitative data, and detailed experimental protocols for studying the combined effects of this compound and venetoclax.
Mechanism of Action and Rationale for Combination
Venetoclax is a BH3-mimetic that selectively binds to the BH3-binding groove of BCL-2, displacing pro-apoptotic proteins like BIM. This releases the "brakes" on apoptosis, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent cancer cell death.[1][3][4]
This compound acts as a selective inhibitor of MCL-1, another key anti-apoptotic BCL-2 family protein.[5][6] By binding to MCL-1, this compound displaces pro-apoptotic proteins, thereby neutralizing its anti-apoptotic function and triggering apoptosis.[5][7]
The combination of this compound and venetoclax is designed to induce synthetic lethality. In cancer cells co-dependent on BCL-2 and MCL-1 for survival, the simultaneous inhibition of both proteins leads to a robust induction of apoptosis that is significantly greater than the effect of either agent alone.[5][7] This is particularly relevant in the context of venetoclax resistance, where upregulation of MCL-1 is a common escape mechanism.[5]
Signaling Pathway
Quantitative Data
The following tables summarize key quantitative data from preclinical studies evaluating this compound and its combination with venetoclax.
Table 1: Binding Affinity of this compound [6]
| Target Protein | Binding Affinity (Ki) | Assay Type |
| Human MCL-1 | 97 ± 30 pM | TR-FRET |
| Human BCL-2 | 0.73 µM | TR-FRET |
| Human BCL-xL | > 40 µM | TR-FRET |
Table 2: In Vitro Synergy of this compound and Venetoclax in AML Cell Lines [5]
| Cell Line | Synergy (Combination Index) |
| MOLM-13 | Favorable Synergy |
| MV-4-11 | Favorable Synergy |
| OCI-AML3 | Favorable Synergy |
Note: Specific Combination Index (CI) values were described as "favorable synergy" in the source material. Further dose-response matrix experiments are required to calculate precise CI values.
Table 3: In Vivo Efficacy of this compound and Venetoclax Combination in a Patient-Derived Xenograft (PDX) Model [5]
| Treatment Group | Outcome |
| Vehicle | - |
| Venetoclax | - |
| This compound | - |
| Venetoclax + this compound | Significant decrease in tumor burden |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound to MCL-1, BCL-2, and BCL-xL.
Materials:
-
Purified human MCL-1, BCL-2, or BCL-xL proteins
-
Fluorescently labeled peptide probe derived from a pro-apoptotic protein (e.g., BAK)
-
This compound
-
Assay buffer
-
384-well microplates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well microplate, add the purified target protein (MCL-1, BCL-2, or BCL-xL) and the fluorescently labeled peptide probe.
-
Add the serially diluted this compound to the wells.
-
Incubate the plate at room temperature for the optimized duration to reach binding equilibrium.
-
Measure the TR-FRET signal using a plate reader. The signal will decrease as this compound displaces the fluorescent probe.
-
Calculate Ki values from the resulting dose-response curves.
Cell Viability and Synergy Assessment
This protocol is for assessing the in vitro efficacy and synergy of this compound and venetoclax in cancer cell lines.
Materials:
-
AML cell lines (e.g., MOLM-13, MV-4-11)
-
This compound
-
Venetoclax
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Seed AML cells in 96-well plates at an appropriate density.
-
Prepare a dose-response matrix of this compound and venetoclax, both alone and in combination.
-
Treat the cells with the drug combinations for 48-72 hours.
-
Add a cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a luminometer to determine the percentage of viable cells.
-
Calculate the half-maximal growth inhibition (GI50) for each drug alone.
-
Use synergy analysis software to calculate the Combination Index (CI) from the dose-response matrix data. A CI < 1 indicates synergy.
In Vivo Xenograft Studies
This protocol is for evaluating the in vivo efficacy of the this compound and venetoclax combination in a murine model.
Materials:
-
Immunocompromised mice (e.g., NSG)
-
AML cells or patient-derived xenograft (PDX) cells
-
This compound formulation for in vivo use
-
Venetoclax formulation for in vivo use
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Implant AML or PDX cells into the immunocompromised mice.
-
Allow tumors to establish to a palpable size.
-
Randomize mice into treatment cohorts: vehicle, this compound alone, venetoclax alone, and the combination of this compound and venetoclax.
-
Administer the treatments according to the determined dosing schedule and route.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor animal health and body weight.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamics).
-
Analyze the tumor growth inhibition data to assess the efficacy of the combination therapy.
Conclusion
The combination of this compound and venetoclax presents a compelling therapeutic strategy for hematological malignancies, particularly in the context of venetoclax resistance. The provided data and protocols offer a framework for researchers to further investigate the synergistic potential of this combination. Rigorous preclinical evaluation using these methodologies is crucial for advancing this therapeutic approach toward clinical application.
References
- 1. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 2. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 3. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 4. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. A Novel MCL1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leuke... | Vanderbilt University Medical Center [medsites.vumc.org]
Application Notes and Protocols for VU0661013 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vivo studies involving VU0661013, a potent and selective Mcl-1 inhibitor. The following sections outline the mechanism of action, experimental design, and data presentation for robust preclinical evaluation.
Mechanism of Action
This compound is a small molecule inhibitor that selectively binds to the BH3-binding groove of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1) with high affinity.[1] This binding displaces pro-apoptotic proteins like BIM, leading to the activation of BAX and BAK.[1] The subsequent mitochondrial outer membrane permeabilization results in the release of cytochrome c and ultimately triggers apoptosis, or programmed cell death.[2] this compound has demonstrated efficacy in Acute Myeloid Leukemia (AML) models, including those resistant to the BCL-2 inhibitor venetoclax.[3][4][5]
Below is a diagram illustrating the signaling pathway of this compound-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. A Novel MCL1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leuke... | Vanderbilt University Medical Center [medsites.vumc.org]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Utilizing BH3 Profiling to Predict Cellular Sensitivity to the MCL-1 Inhibitor VU0661013
Audience: Researchers, scientists, and drug development professionals.
Introduction
The evasion of apoptosis is a hallmark of cancer, often driven by the overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (BCL-2) family.[1] Myeloid Cell Leukemia 1 (MCL-1) is a key anti-apoptotic protein that is frequently overexpressed in various malignancies, contributing to tumor survival and resistance to therapy.[2][3] VU0661013 is a novel, potent, and highly selective small molecule inhibitor of MCL-1.[2][4] It acts by binding to MCL-1 with high affinity, disrupting the sequestration of pro-apoptotic proteins and thereby triggering the intrinsic mitochondrial apoptosis pathway.[2][5]
Predicting which tumors will respond to a targeted agent like this compound is a central goal of precision medicine. BH3 profiling is a functional assay that assesses a cell's proximity to the apoptotic threshold, a state known as "apoptotic priming".[6][7] The technique uses synthetic peptides derived from the BH3 domain of pro-apoptotic proteins to interrogate the integrity of mitochondria.[6] By measuring the degree of mitochondrial outer membrane permeabilization (MOMP) in response to these peptides, BH3 profiling can reveal a cell's dependence on specific anti-apoptotic proteins for survival.[8][9]
These application notes provide a detailed framework and protocols for using BH3 profiling to determine the MCL-1 dependence of cancer cells and thereby predict their sensitivity to this compound.
Signaling Pathway of this compound Action
The BCL-2 family of proteins tightly regulates the intrinsic apoptotic pathway. Anti-apoptotic proteins like MCL-1, BCL-2, and BCL-xL prevent apoptosis by binding to and sequestering pro-apoptotic "activator" proteins (e.g., BIM, BID) and "effector" proteins (BAX, BAK).[5][10] In MCL-1-dependent cancers, MCL-1 is critical for sequestering these pro-apoptotic factors.
This compound, as a BH3 mimetic, competitively binds to the BH3-binding groove of MCL-1.[2] This displaces pro-apoptotic proteins like BIM, which are then free to activate the effector proteins BAX and BAK.[5] Activated BAX and BAK oligomerize on the outer mitochondrial membrane, leading to MOMP, the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.[9]
Principle: Using BH3 Profiling to Predict this compound Sensitivity
BH3 profiling exploits the underlying biology of the BCL-2 protein family. The assay uses a panel of BH3 peptides that mimic the action of different pro-apoptotic proteins. For predicting this compound sensitivity, the most informative peptide is MS1 , which selectively binds to and antagonizes MCL-1.[1]
The central hypothesis is that cells demonstrating high mitochondrial sensitivity to the MS1 peptide are functionally dependent on MCL-1 for their survival. This MCL-1 dependence should, in turn, correlate directly with sensitivity to the pharmacological inhibition of MCL-1 by this compound.[11]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and the expected outcomes from BH3 profiling experiments.
Table 1: Binding Affinity and Selectivity of this compound Data derived from in vitro TR-FRET assays.[4]
| Target Protein | Binding Affinity (Ki) | Selectivity vs. MCL-1 |
|---|---|---|
| MCL-1 | 97 ± 30 pM | - |
| BCL-2 | 0.73 µM | ~7,500-fold |
| BCL-xL | > 40 µM | > 412,000-fold |
Table 2: Representative BH3 Profiling Results and Interpretation % Priming refers to the percentage of cells showing mitochondrial depolarization (e.g., cytochrome c loss) in response to a specific BH3 peptide.[1][7]
| Cell Line | % Priming (BIM) | % Priming (BAD) | % Priming (MS1) | Inferred Dependency | Predicted this compound Sensitivity |
|---|---|---|---|---|---|
| Cell Line A (e.g., H929) | 85% | 25% | 80% | MCL-1 | High |
| Cell Line B (e.g., MOLT-4) | 90% | 75% | 15% | BCL-2 / BCL-xL | Low |
| Cell Line C (Resistant) | 40% | 10% | 10% | Low Priming / Other | Very Low |
Table 3: Correlation Between MS1-Induced Priming and this compound Efficacy Representative data illustrating the expected correlation based on published findings.[11]
| AML Cell Line | MS1-Induced Priming (% Cytochrome c release) | This compound GI50 (nM) |
|---|---|---|
| MOLM-13 | 88% | 50 |
| MV-4-11 | 82% | 75 |
| OCI-AML3 | 75% | 120 |
| HL-60 | 25% | > 1,000 |
| U937 | 15% | > 5,000 |
Experimental Protocols
Protocol 1: Standard BH3 Profiling to Predict Baseline this compound Sensitivity
This protocol determines the baseline apoptotic priming and MCL-1 dependence of a cell population.
A. Materials and Reagents
-
Cells of Interest: Single-cell suspension.
-
BH3 Peptides: High-purity (>95%) MS1, BIM (positive control), and PUMA-2A (negative control) peptides dissolved in DMSO to create 100x stocks.
-
Mannitol Experimental Buffer (MEB): 10 mM HEPES-KOH (pH 7.5), 150 mM Mannitol, 50 mM KCl, 5 mM Succinate, 0.1% BSA, 1 mM EGTA, 1 mM EDTA.[6] Store at 4°C.
-
Digitonin: Prepare a 1% (10 mg/mL) stock solution in DMSO. The final concentration must be titrated for each cell line (typically 0.001-0.008%) to permeabilize the plasma membrane but not the mitochondrial membranes.[12]
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.
-
Staining Buffer (FACS Buffer): PBS with 1-2% BSA.
-
Antibodies: Alexa Fluor 647-conjugated anti-cytochrome c antibody.
-
Equipment: 96-well V-bottom plates, flow cytometer.
B. Protocol Steps
-
Peptide Plate Preparation:
-
Dilute 100x peptide stocks into MEB to achieve a 2x final concentration.
-
Add 50 µL of the 2x peptide solutions to designated wells of a 96-well plate. Include "DMSO only" wells for baseline controls.
-
-
Cell Preparation:
-
Harvest cells and wash once with PBS. Perform a cell count and assess viability.
-
Resuspend the cell pellet in cold MEB at a concentration of 2-4 x 10^6 cells/mL.
-
-
Permeabilization and Peptide Exposure:
-
Prepare a 2x digitonin solution in MEB. The concentration should be the optimal one determined from a prior titration experiment.[12]
-
In a separate plate or tube, mix equal volumes of the cell suspension and the 2x digitonin solution.
-
Immediately transfer 50 µL of the permeabilized cell suspension to each well of the pre-prepared peptide plate, bringing the total volume to 100 µL.
-
-
Incubation:
-
Mix gently by tapping the plate.
-
Incubate at room temperature for 30-60 minutes, protected from light. The assay is temperature-sensitive.[12]
-
-
Fixation and Staining:
-
Add 100 µL of 4% PFA (for a 2% final concentration) to each well to fix the cells. Incubate for 15 minutes at room temperature.
-
Centrifuge the plate, discard the supernatant, and wash the cells once with 200 µL of FACS buffer.
-
Permeabilize further for intracellular staining by resuspending the cell pellet in a saponin-based buffer containing the anti-cytochrome c antibody.
-
Incubate in the dark according to the antibody manufacturer's recommendations (e.g., 30 minutes at room temperature or overnight at 4°C).[7]
-
-
Flow Cytometry:
-
Wash the cells to remove unbound antibody and resuspend in FACS buffer.
-
Acquire data on a flow cytometer. Gate on single cells and measure the percentage of cells that have lost cytochrome c staining (cytochrome c negative) for each condition.
-
C. Data Analysis and Interpretation
-
Calculate the "% Priming" (or % cytochrome c loss) for each peptide by subtracting the background % of cytochrome c-negative cells in the DMSO control.
-
High % priming with the MS1 peptide (>40-50%) indicates strong MCL-1 dependence and predicts sensitivity to this compound.
-
Low % priming with the MS1 peptide (<20%) suggests a lack of MCL-1 dependence and predicts resistance.
Protocol 2: Dynamic BH3 Profiling (DBP) to Measure On-Target Effect of this compound
DBP measures the change in apoptotic priming after a short exposure to a drug, providing a rapid readout of the drug's pro-apoptotic activity.[13][14]
A. Protocol Steps
-
Drug Treatment:
-
Plate cells and treat with this compound at a relevant concentration (e.g., 100 nM - 1 µM).
-
Include a parallel culture treated with an equivalent volume of DMSO as a vehicle control.
-
Incubate for a short period (e.g., 4 to 20 hours). This is typically not long enough to cause widespread cell death but is sufficient to induce changes in apoptotic signaling.[15]
-
-
BH3 Profiling:
-
Following the drug incubation, harvest both the this compound-treated and DMSO-treated cells.
-
Proceed with the Standard BH3 Profiling protocol (Protocol 1) for both sets of cells, using a panel of peptides (e.g., BIM, MS1).
-
B. Data Analysis and Interpretation
-
For each peptide, calculate the change in priming (Δ Priming) as:
-
Δ Priming = (% Priming in this compound-treated cells) - (% Priming in DMSO-treated cells)
-
-
A significant increase in priming (positive Δ Priming) after this compound treatment confirms that the drug is engaging its target (MCL-1) and pushing the cells closer to the apoptotic threshold.[13]
-
This provides a dynamic, functional confirmation of the drug's on-target activity within the cells.
References
- 1. BH3 profiling and a toolkit of BH3-mimetic drugs predict anti-apoptotic dependence of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Targeting MCL-1 dysregulates cell metabolism and leukemia-stroma interactions and re-sensitizes acute myeloid leukemia to BCL-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content.sph.harvard.edu [content.sph.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. BH3 profiling – measuring integrated function of the mitochondrial apoptotic pathway to predict cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Conducting Dynamic BH3 Profiling Adapted From Letai Lab [protocols.io]
- 13. Drug-induced death signaling strategy rapidly predicts cancer response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dynamic BH3 Profiling Predicts Drug Response - Innovations [innovations.dana-farber.org]
- 15. thno.org [thno.org]
Application Notes: Generating and Characterizing VU0661013-Resistant Cell Lines
Introduction
VU0661013 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] MCL-1 is a member of the B-cell lymphoma 2 (BCL-2) protein family, which are critical regulators of apoptosis.[1] Overexpression of anti-apoptotic proteins like MCL-1 is a key survival mechanism for many cancers, contributing to both tumorigenesis and resistance to therapy.[1][3] this compound induces apoptosis by binding to MCL-1, thereby displacing pro-apoptotic proteins and triggering the mitochondrial apoptosis pathway.[1]
The development of drug resistance is a major obstacle in cancer treatment.[4] Generating cell lines with acquired resistance to this compound is an essential in vitro tool for the research community.[5][6] These models are crucial for elucidating the molecular mechanisms of resistance, identifying potential biomarkers to predict patient response, and developing novel therapeutic strategies to overcome or circumvent resistance.[7] Common mechanisms of resistance to BCL-2 family inhibitors include the upregulation of other anti-apoptotic family members (e.g., BCL-xL or BCL-2) or mutations in the drug target that prevent inhibitor binding.[8][9][10]
These application notes provide a comprehensive guide, including detailed protocols and visualizations, for the generation and characterization of this compound-resistant cell lines.
Signaling Pathway and Resistance Mechanisms
Mechanism of Action of this compound
This compound selectively binds to the BH3-binding groove of the MCL-1 protein.[2] In cancer cells that depend on MCL-1 for survival, MCL-1 sequesters pro-apoptotic "BH3-only" proteins (like BIM) and effector proteins (like BAK and BAX), preventing them from initiating mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis.[3] By inhibiting MCL-1, this compound releases these pro-apoptotic factors, leading to MOMP, cytochrome c release, caspase activation, and programmed cell death.[1][3]
Potential Mechanisms of Acquired Resistance
Resistance to this compound can emerge through various molecular alterations that allow cancer cells to evade apoptosis despite MCL-1 inhibition. Understanding these pathways is critical for developing effective counter-strategies.
Data Presentation
Quantitative analysis is essential for confirming and characterizing the resistant phenotype. The following tables summarize the known selectivity of this compound and provide a template for organizing experimental results.
Table 1: Binding Affinity of this compound to BCL-2 Family Proteins
| Target Protein | Binding Affinity (Ki) | Selectivity vs. MCL-1 |
| MCL-1 | 97 ± 30 pM | - |
| BCL-2 | 0.73 µM | ~7,500-fold |
| BCL-xL | > 40 µM | > 412,000-fold |
| Data sourced from Selleck Chemicals.[2] |
Table 2: Experimental Data Template for Resistant Cell Line Characterization
| Cell Line | This compound IC₅₀ (µM) | Resistance Index (RI)¹ | Venetoclax (B612062) (BCL-2i) IC₅₀ (µM) | Notes |
| Parental (e.g., MV4-11) | [Insert Value] | 1.0 | [Insert Value] | Baseline sensitivity |
| This compound-Resistant | [Insert Value] | [Calculate] | [Insert Value] | Assess cross-resistance |
| ¹ Resistance Index (RI) = IC₅₀ of Resistant Line / IC₅₀ of Parental Line. A cell line is typically considered resistant when the RI is ≥ 3.[11] |
Experimental Protocols
Workflow for Generating Resistant Cell Lines
The overall process involves determining baseline sensitivity, applying gradually increasing drug pressure to select for resistant populations, and finally, characterizing the resulting cell lines.
Protocol 1: Determination of IC₅₀ in Parental Cell Line
This protocol establishes the baseline sensitivity of the parental cell line to this compound.
-
Cell Seeding:
-
Culture cells in their recommended growth medium to ~80% confluency.
-
Trypsinize (for adherent cells) and count the cells.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 1 × 10⁴ cells/well).[5] Incubate overnight to allow for attachment (if applicable).
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[2]
-
Perform serial dilutions of this compound in culture medium to create a range of concentrations (e.g., 8-10 concentrations covering a 4-log range, such as 1 nM to 10 µM). Include a vehicle control (DMSO only).
-
Remove the overnight culture medium from the cells and add 100 µL of the medium containing the different drug concentrations.
-
-
Incubation and Viability Assay:
-
Incubate the plates for a defined period (e.g., 48 or 72 hours) under standard culture conditions (37°C, 5% CO₂).
-
Assess cell viability using a suitable assay, such as CCK-8 or MTT. Follow the manufacturer's instructions.
-
Read the absorbance using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the drug concentration.
-
Calculate the IC₅₀ value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism.[6]
-
Protocol 2: Generation of Resistant Cell Lines by Dose Escalation
This is the most common method for developing acquired resistance, mimicking clinical scenarios.[6] This process can take 6-12 months or longer.
-
Initial Drug Exposure:
-
Culture the parental cell line in bulk (e.g., in T-75 flasks).
-
Begin by exposing the cells to this compound at a concentration equal to the IC₂₀ or IC₅₀ determined in Protocol 1.[5]
-
-
Monitoring and Dose Escalation:
-
Maintain the cells in the drug-containing medium, changing the medium every 3-4 days.
-
Initially, a significant portion of the cells may die. Monitor the culture for the recovery of a viable, proliferating population.
-
Once the cells have adapted and are growing steadily (i.e., reaching ~80% confluency at a normal rate), subculture them and increase the drug concentration by 25% to 50%.[5][11]
-
-
Iterative Selection:
-
Repeat Step 2 for multiple cycles. The goal is to gradually increase the drug concentration over several months. A target concentration could be 5-10 times the initial IC₅₀ or a clinically relevant concentration.
-
At several points during the selection process, it is advisable to freeze down stocks of cells as backups.
-
-
Establishment of a Stable Resistant Line:
-
A resistant line is considered established when it can consistently proliferate in a high concentration of this compound (e.g., ≥5 µM) where the parental cells cannot survive.[2]
-
To ensure the resistance is a stable genetic or epigenetic trait, culture the resistant cells in drug-free medium for several passages (e.g., 2-4 weeks) and then re-test their sensitivity to this compound.[5]
-
Protocol 3: Confirmation and Characterization of Resistant Phenotype
This protocol validates the resistance and assesses the specificity of the resistance mechanism.
-
IC₅₀ Confirmation and RI Calculation:
-
Using the newly established resistant cell line and the original parental line, perform the IC₅₀ determination assay as described in Protocol 1.
-
Calculate the Resistance Index (RI) by dividing the IC₅₀ of the resistant line by the IC₅₀ of the parental line. A significant increase confirms resistance.[6]
-
-
Cross-Resistance Analysis:
-
Determine the IC₅₀ of the parental and resistant lines for other relevant compounds to investigate the resistance mechanism.
-
Suggested compounds:
-
Venetoclax (ABT-199): A selective BCL-2 inhibitor. Increased sensitivity in this compound-resistant cells might suggest a shift in dependency from MCL-1 to BCL-2.[3]
-
A-1331852: A selective BCL-xL inhibitor. Resistance to this compound might be driven by BCL-xL upregulation.[9]
-
Paclitaxel/Doxorubicin: Standard chemotherapy agents. Resistance to these may indicate upregulation of broad-spectrum resistance mechanisms like drug efflux pumps (e.g., MDR1).[11]
-
-
Protocol 4: Elucidation of Resistance Mechanisms
Once a resistant phenotype is confirmed, these experiments can help identify the underlying molecular changes.
-
Protein Expression Analysis (Western Blot):
-
Prepare protein lysates from both parental and resistant cell lines (grown with and without this compound).
-
Perform Western blotting to assess the protein levels of key BCL-2 family members: MCL-1, BCL-2, and BCL-xL. Upregulation of BCL-2 or BCL-xL is a common resistance mechanism for BH3 mimetics.[10]
-
Probe for drug efflux pumps like P-glycoprotein (MDR1/ABCB1) if cross-resistance to chemotherapy agents is observed.[5]
-
-
Gene Expression Analysis (qPCR):
-
Isolate total RNA from parental and resistant cells.
-
Perform reverse transcription to generate cDNA.
-
Use quantitative PCR (qPCR) with specific primers for MCL1, BCL2, BCL2L1 (BCL-xL), and ABCB1 (MDR1) to quantify changes in mRNA expression levels.[11]
-
-
Gene Sequencing:
-
Isolate genomic DNA from the resistant cell line.
-
Amplify the coding region of the MCL1 gene using PCR.
-
Sequence the PCR product (Sanger sequencing) to identify potential point mutations in the BH3-binding groove that could interfere with this compound binding.[10]
-
-
Functional Assays (BH3 Profiling):
-
BH3 profiling is a functional assay that measures the mitochondrial apoptotic priming of cells.
-
This technique can reveal shifts in dependencies on specific anti-apoptotic proteins in the resistant cells compared to the parental line.[3] For example, resistant cells may show decreased dependence on MCL-1 and increased dependence on BCL-2 or BCL-xL.
-
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of venetoclax resistance and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Establishment and Characterization of Multidrug-resistant Gastric Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
Application Notes and Protocols for VU0661013 Treatment in AML Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the clonal expansion of myeloid precursors, leading to hematopoietic failure. A key survival mechanism for AML cells is the evasion of apoptosis, often through the overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (BCL-2) family. Myeloid Cell Leukemia 1 (MCL-1) is a critical anti-apoptotic protein frequently upregulated in AML, contributing to therapeutic resistance, particularly against the BCL-2 inhibitor venetoclax.[1][2]
VU0661013 is a novel, potent, and selective small-molecule inhibitor of MCL-1.[1] It was developed through fragment-based methods and structure-based design.[3] By binding with high affinity to the BH3-binding groove of MCL-1, this compound displaces pro-apoptotic proteins like BIM. This disruption of the MCL-1/BIM complex unleashes pro-apoptotic signaling, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization (MOMP), and subsequent caspase-mediated apoptosis.[1][3][4] These application notes provide a comprehensive guide for the in vitro use of this compound in AML cell lines, including detailed protocols for assessing its efficacy and mechanism of action.
Data Presentation
Table 1: In Vitro Efficacy of this compound in AML Cell Lines
The following table summarizes the 50% growth inhibition (GI50) values for this compound across a panel of human AML cell lines after 48 hours of treatment. Sensitivity to this compound is heterogeneous and does not always directly correlate with MCL-1 protein expression levels alone.[2][4]
| Cell Line | GI50 (µM) at 48 hours | Notes |
| MOLM-13 | < 0.1 | Sensitive |
| MV4-11 | < 0.1 | Sensitive |
| OCI-AML2 | < 0.1 | Sensitive |
| OCI-AML3 | ~ 0.5 | Moderately Sensitive |
| HL-60 | > 10 | Resistant |
| U937 | > 10 | Resistant |
| K562 | > 10 | Resistant |
Data compiled from published studies. GI50 values above the maximum tested concentration of 10 µM are listed as >10 µM.[4]
Table 2: Selectivity Profile of this compound
This table illustrates the binding affinity (Ki) of this compound for MCL-1 compared to other anti-apoptotic BCL-2 family proteins, highlighting its high selectivity.
| Protein | Binding Affinity (Ki) |
| MCL-1 | < 1 nM |
| BCL-2 | > 10 µM |
| BCL-xL | > 10 µM |
Data based on competitive binding assays displacing a fluorescently labeled peptide probe.[3]
Signaling Pathway Diagram
The diagram below illustrates the mechanism by which this compound induces apoptosis in sensitive AML cells.
Experimental Protocols
Cell Viability Assay (GI50 Determination)
This protocol outlines a method to determine the 50% growth inhibition (GI50) concentration of this compound using a tetrazolium-based (MTT) or a luminescent-based (e.g., CellTiter-Glo®) assay.
Workflow Diagram:
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
Complete culture medium (e.g., RPMI-1640 + 10-20% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well flat-bottom microplates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Culture AML cells to logarithmic growth phase with >95% viability.
-
Count cells and adjust the density to seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in complete culture medium to create a range of concentrations (e.g., 0.01 µM to 10 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.
-
-
Treatment:
-
Add 100 µL of the diluted compound or vehicle control to the appropriate wells, resulting in a final volume of 200 µL.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Viability Assessment:
-
Add the viability reagent according to the manufacturer's protocol.
-
For MTT: Add 20 µL of 5 mg/mL MTT solution and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., 0.04M HCl in isopropanol) and mix to dissolve formazan (B1609692) crystals.
-
For CellTiter-Glo®: Add reagent, mix, and incubate as specified.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of the drug concentration and use non-linear regression (sigmoidal dose-response) to calculate the GI50 value.
-
Apoptosis Assay by Annexin V/PI Staining
This protocol uses flow cytometry to quantify apoptosis by detecting externalized phosphatidylserine (B164497) (Annexin V) and compromised cell membranes (Propidium Iodide, PI).
Materials:
-
Treated and control AML cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed 0.5 x 10^6 cells/mL in a 6-well plate and treat with this compound (e.g., at 1x and 5x the GI50 concentration) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting:
-
Collect cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer within one hour.
-
Identify four populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Quantify the percentage of cells in each quadrant.
-
Western Blot Analysis of BCL-2 Family Proteins
This protocol is for detecting changes in the expression of MCL-1, BCL-2, BAX, and BAK proteins following treatment with this compound.
Materials:
-
Treated and control AML cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MCL-1, anti-BCL-2, anti-BAX, anti-BAK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis:
-
Treat cells as described for the apoptosis assay.
-
Harvest and wash cells with cold PBS.
-
Lyse the cell pellet in ice-cold RIPA buffer for 30 minutes on ice.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis on the protein bands and normalize to the loading control (β-actin).
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No response to this compound | Cell line is intrinsically resistant (e.g., relies on BCL-2/BCL-xL). | Verify cell line sensitivity from literature. Test on a known sensitive cell line (e.g., MOLM-13) as a positive control. |
| Incorrect drug concentration or inactive compound. | Confirm stock solution concentration and perform a wider dose-response curve. | |
| High variability in viability assays | Inconsistent cell seeding or pipetting errors. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate for experimental samples. | |
| Weak or no signal in Western blot | Low protein expression. | Increase the amount of protein loaded per lane. |
| Poor antibody quality or incorrect dilution. | Use a validated antibody and optimize the dilution. Include a positive control lysate. | |
| Inefficient protein transfer. | Confirm transfer efficiency with Ponceau S staining. |
Conclusion
This compound is a highly potent and selective MCL-1 inhibitor that effectively induces apoptosis in a subset of AML cell lines. The protocols provided herein offer a standardized framework for evaluating the in vitro activity of this compound and similar compounds. Careful selection of cell line models and adherence to optimized experimental procedures are critical for obtaining reproducible and reliable data in the preclinical assessment of novel anti-leukemic agents.
References
Application Note: Measuring Cytochrome C Release Induced by the MCL-1 Inhibitor VU0661013
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0661013 is a novel, potent, and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] MCL-1 is a member of the B-cell lymphoma 2 (BCL-2) family of proteins, which are crucial regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[3][4] In many cancers, including Acute Myelogenous Leukemia (AML), the overexpression of anti-apoptotic proteins like MCL-1 is a key mechanism for tumor cell survival and resistance to therapy.[2][3] this compound exerts its pro-apoptotic effect by binding with high affinity to MCL-1, thereby displacing pro-apoptotic proteins such as BIM.[1][3] This disruption of the MCL-1/BIM complex frees BIM to activate the pro-apoptotic effector proteins BAX and BAK.[2][5] Activated BAX and BAK then oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and subsequent activation of the caspase cascade, culminating in apoptosis.[2][4][6]
This application note provides a detailed protocol for a cytochrome c release assay to study the effects of this compound on inducing apoptosis in cancer cell lines. The release of cytochrome c from the mitochondria into the cytosol is a key indicator of the activation of the intrinsic apoptotic pathway.[6][7] The primary method described is Western blotting, which allows for the clear detection and semi-quantification of cytochrome c in cytosolic and mitochondrial fractions.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits the MCL-1/BIM complex, leading to apoptosis.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, which are essential for designing and interpreting a cytochrome c release assay.
Table 1: Binding Affinity of this compound
| Target Protein | Binding Affinity (Ki) |
|---|---|
| MCL-1 | 97 ± 30 pM[1] |
| BCL-2 | > 0.73 µM[1] |
| BCL-xL | > 40 µM[1] |
Table 2: Growth Inhibition (GI50) of this compound in AML Cell Lines
| Cell Line | GI50 |
|---|---|
| MOLM-13 | Sensitive (specific value not provided) |
| MV4-11 | Sensitive (specific value not provided) |
| OCI-AML3 | Sensitive (specific value not provided) |
| K562 | Resistant[2] |
| U937 | Resistant[8] |
Note: Sensitivity is often defined by GI50 values in the nanomolar to low micromolar range. For assay development, it is recommended to test a range of concentrations around the reported or determined GI50 value.
Experimental Protocols
Protocol 1: Cytochrome C Release Assay by Western Blotting
This protocol details the induction of apoptosis with this compound, subcellular fractionation to separate cytosolic and mitochondrial components, and detection of cytochrome c by Western blotting.
Materials:
-
This compound (prepared in DMSO)[1]
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Cytosol Extraction Buffer (e.g., as provided in commercially available kits, or a formulation containing digitonin (B1670571) or a mild non-ionic detergent)[7][9]
-
Mitochondrial Lysis Buffer (e.g., RIPA buffer)
-
Microcentrifuge
-
BCA Protein Assay Kit
-
SDS-PAGE gels (12-15%) and running buffer[10]
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-Cytochrome c antibody
-
Anti-COX IV or VDAC antibody (mitochondrial loading control)
-
Anti-GAPDH or β-actin antibody (cytosolic loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Experimental Workflow:
Caption: Workflow for Cytochrome C Release Assay via Western Blotting.
Procedure:
-
Cell Culture and Treatment:
-
Plate a sensitive cell line (e.g., MOLM-13, MV4-11) at a density that will allow for logarithmic growth during the treatment period.
-
Treat cells with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) for a specified time (e.g., 6, 12, 24 hours). Include a vehicle-only control (DMSO). A positive control such as staurosporine (B1682477) can also be included.[11]
-
-
Cell Harvesting and Washing:
-
Subcellular Fractionation:
-
Resuspend the cell pellet in 1 mL of ice-cold Cytosol Extraction Buffer containing protease inhibitors and DTT.[7]
-
Homogenize the cells using a pre-chilled Dounce tissue grinder with 30-50 passes.[7][9]
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 700-1000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[10]
-
Carefully transfer the supernatant to a new tube and centrifuge at 10,000-12,000 x g for 30 minutes at 4°C to pellet the mitochondria.[7][10]
-
The resulting supernatant is the cytosolic fraction. Carefully collect and store it in a new tube on ice.
-
The pellet contains the mitochondrial fraction.
-
-
Mitochondrial Fraction Lysis:
-
Wash the mitochondrial pellet with Cytosol Extraction Buffer to remove any remaining cytosolic contamination. Centrifuge again at 10,000 x g for 10 minutes at 4°C.
-
Resuspend the mitochondrial pellet in 100 µL of Mitochondrial Lysis Buffer containing protease inhibitors.
-
Vortex for 10 seconds and incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant is the mitochondrial lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytosolic and mitochondrial fractions using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 10-20 µg) from the cytosolic and mitochondrial fractions onto a 12-15% SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cytochrome c, a mitochondrial marker (COX IV or VDAC), and a cytosolic marker (GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Expected Results: In untreated or vehicle-treated cells, cytochrome c should be detected predominantly in the mitochondrial fraction. Following successful induction of apoptosis with this compound, a significant increase in the amount of cytochrome c will be observed in the cytosolic fraction, with a corresponding decrease in the mitochondrial fraction. The loading controls (COX IV/VDAC for mitochondrial and GAPDH/β-actin for cytosolic) are crucial to ensure proper fractionation and equal protein loading.
Troubleshooting
-
No cytochrome c detected in the cytosol of treated cells:
-
The concentration of this compound may be too low or the incubation time too short. Perform a dose-response and time-course experiment.
-
The cell line may be resistant to this compound. Confirm sensitivity with a cell viability assay.
-
-
Cytochrome c detected in the cytosol of control cells:
-
This may indicate mitochondrial damage during the fractionation process. Ensure all steps are performed on ice and that homogenization is not too vigorous.
-
-
Mitochondrial markers detected in the cytosolic fraction:
-
This suggests contamination of the cytosolic fraction with mitochondria. Ensure the centrifugation steps are performed correctly and consider an additional wash of the mitochondrial pellet.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Distinct stages of cytochrome c release from mitochondria: evidence for a feedback amplification loop linking caspase activation to mitochondrial dysfunction in genotoxic stress induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 8. The combination of venetoclax with dimethyl fumarate synergistically induces apoptosis in AML cells by disrupting mitochondrial integrity through ROS accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytochrome c Release Assay Kit. Apoptosis assay. (ab65311) | Abcam [abcam.com]
- 10. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for TR-FRET Assay of VU0661013 Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive immunoassay technology widely utilized in drug discovery for studying molecular interactions.[1] This technique combines the principles of Time-Resolved Fluorescence (TRF) with Förster Resonance Energy Transfer (FRET), offering a homogeneous assay format with a high signal-to-background ratio.[2][3] The use of long-lifetime lanthanide-based donors, such as europium or terbium, allows for a time delay between excitation and fluorescence detection. This delay effectively minimizes interference from short-lived background fluorescence and scattered light, which is a common issue in traditional FRET assays.
VU0661013 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[4][5] MCL-1 is a key member of the B-cell lymphoma 2 (BCL-2) family of proteins that regulate apoptosis and is a validated therapeutic target in various cancers.[6][7] This document provides detailed application notes and protocols for determining the binding affinity of this compound to the MCL-1 protein using a TR-FRET-based competition assay.
Principle of the TR-FRET Assay
The TR-FRET assay for measuring this compound binding affinity is a competition assay. In this setup, a fluorescently labeled tracer peptide, known to bind to the BH3-binding groove of MCL-1, is used. The MCL-1 protein is typically tagged (e.g., with a histidine tag) and is recognized by a lanthanide-labeled antibody (the donor). When the tracer (the acceptor) binds to the MCL-1/antibody complex, the donor and acceptor fluorophores are brought into close proximity (typically less than 10 nm), allowing for FRET to occur upon excitation of the donor.[8] The addition of a competing, unlabeled small molecule, such as this compound, will displace the fluorescent tracer from the MCL-1 binding site. This displacement leads to an increase in the distance between the donor and acceptor, resulting in a decrease in the FRET signal. The magnitude of this decrease is proportional to the concentration and affinity of the competing compound.[9]
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sample Gradient Color Schemes | Graphviz [graphviz.org]
- 8. Color Gradients | Graphviz [graphviz.org]
- 9. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
Application of VU0661013 in Patient-Derived Xenografts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0661013 is a novel, potent, and highly selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). Overexpression of MCL-1 is a key survival mechanism for various cancers, including Acute Myelogenous Leukemia (AML), and has been identified as a primary mode of resistance to therapies such as the BCL-2 inhibitor, venetoclax. This compound circumvents this resistance by binding to MCL-1 with high affinity, which displaces pro-apoptotic proteins and triggers the mitochondrial apoptosis pathway, leading to cancer cell death. This document provides detailed application notes and protocols for the use of this compound in patient-derived xenograft (PDX) models, a critical preclinical tool for evaluating cancer therapeutics.
Core Compound Properties and Mechanism of Action
This compound was developed through fragment-based methods and structure-based design. Its primary mechanism involves the destabilization of the BIM/MCL-1 complex, which leads to the activation of the intrinsic apoptotic pathway. The BCL-2 family of proteins, which includes both anti-apoptotic members like MCL-1 and BCL-2, and pro-apoptotic members, are crucial regulators of programmed cell death. In many hematologic malignancies, the balance is shifted towards survival due to the overexpression of anti-apoptotic proteins. This compound specifically targets MCL-1, thereby restoring the cellular machinery's ability to undergo apoptosis.
Data Presentation
Table 1: Binding Affinity and Selectivity of this compound
| Target Protein | Binding Affinity (Ki) | Assay Type |
| Human MCL-1 | 97 ± 30 pM | TR-FRET |
| BCL-2 | 0.73 µM | Biochemical Assay |
| BCL-xL | > 40 µM | Biochemical Assay |
| Data sourced from a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay displacing a fluorescently labeled BAK peptide. |
Table 2: In Vitro Efficacy (GI50) in AML Cell Lines
| Cell Line | GI50 (48 hours) |
| MOLM-13 | Sensitive |
| MV-4-11 | Sensitive |
| OCI-AML3 | Sensitive |
| TEX | Resistant |
| EOL-1 | Resistant |
| GI50 values represent the concentration of this compound required to inhibit cell growth by 50%. |
Table 3: In Vivo Efficacy in AML Xenograft Models
| Model | Treatment Group | Median Survival | Outcome |
| MV-4-11 Xenograft | Vehicle | 31 days | - |
| MV-4-11 Xenograft | This compound (15 mg/kg, daily) | 32 days | No significant increase in survival |
| MV-4-11 Xenograft | This compound (75 mg/kg, daily) | 43 days | Significant increase in survival |
| MOLM-13 Xenograft | Vehicle, VEN, this compound, VEN+this compound | Not specified |
Troubleshooting & Optimization
troubleshooting VU0661013 solubility issues
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of VU0661013.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), which is a member of the B-cell lymphoma 2 (BCL-2) family.[1] In many cancers, such as Acute Myelogenous Leukemia (AML), the overexpression of anti-apoptotic proteins like MCL-1 is a key mechanism for cell survival and resistance to therapy.[1] this compound works by binding to MCL-1 with high affinity, which displaces pro-apoptotic proteins like BIM. This destabilization of the BIM/MCL-1 complex triggers the mitochondrial apoptosis pathway, leading to cancer cell death.[1][2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO).[3] It demonstrates high solubility in DMSO, which allows for the creation of concentrated stock solutions for later dilution.[3]
Q3: Is this compound soluble in aqueous buffers like PBS or saline?
No, this compound is practically insoluble in water and aqueous buffers.[3] It is not recommended to directly dissolve it in PBS, saline, or cell culture media as this will likely lead to an insoluble suspension.[3]
Q4: How should I store the solid compound and my prepared stock solutions?
Proper storage is crucial to maintain the stability and activity of this compound. The solid powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[4][5] Once prepared, stock solutions in DMSO should be aliquoted into single-use vials and stored at -80°C for up to a year or -20°C for up to one month to avoid repeated freeze-thaw cycles.[3][5]
Q5: Can this compound be used in combination with other anti-cancer agents?
Yes, this compound has been shown to have a synergistic effect when combined with the BCL-2 inhibitor venetoclax (B612062) in AML models.[6][7] This combination can overcome resistance to either drug alone and lead to a significant survival benefit in in-vivo studies.[6][7]
Troubleshooting Guide for Solubility Issues
Issue: My this compound is not dissolving in DMSO.
-
Solution 1: Check the concentration. Ensure you are not exceeding the solubility limit of this compound in DMSO.
-
Solution 2: Gentle warming. Warm the solution at 37°C for 10-15 minutes.[8][9]
-
Solution 3: Sonication. Use a sonicator bath for 5-10 minutes to aid dissolution.[3][10]
-
Solution 4: Vortexing. Vortex the solution thoroughly.[3]
Issue: Precipitation is observed after diluting the DMSO stock solution into an aqueous medium.
-
Solution 1: Decrease the final concentration. The final concentration of this compound in your aqueous medium may be too high. Try using a lower final concentration.
-
Solution 2: Minimize the DMSO concentration. The final concentration of DMSO in your aqueous medium should ideally be less than 0.5%. High concentrations of DMSO can cause some compounds to precipitate when diluted in aqueous solutions.
-
Solution 3: Use a suitable formulation for in-vivo studies. For in-vivo experiments, a common formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6][10]
Quantitative Data Summary
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 90-125 mg/mL (≥ 126.28 - 175.40 mM)[3][8] | Recommended for preparing high-concentration stock solutions.[3] |
| Water | < 0.1 mg/mL[3] | Considered insoluble. |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 mg/mL (5.61 mM)[10] | A recommended formulation for in vivo experiments.[6][10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Required Mass: this compound has a molecular weight of 712.67 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 7.13 mg of the compound.
-
Weigh Compound: Carefully weigh out the required mass of this compound powder in a suitable vial.
-
Add Solvent: Add 1 mL of pure, anhydrous DMSO to the vial.
-
Dissolve: Tightly cap the vial and vortex thoroughly. If necessary, place the vial in a sonicator bath for 5-10 minutes until the solid is completely dissolved.[3] Gentle warming to 37°C for a short period can also be applied.[8][9]
-
Store: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -80°C or -20°C as recommended.[3]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Prepare Stock Solution: First, dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 10 mM), as described in Protocol 1. The volume of DMSO should be kept to a minimum.
-
Serial Dilutions: Perform serial dilutions of the DMSO stock solution with cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Vortexing: Gently vortex the diluted solutions before adding them to the cell cultures.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. abmole.com [abmole.com]
- 5. abmole.com [abmole.com]
- 6. benchchem.com [benchchem.com]
- 7. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. apexbt.com [apexbt.com]
- 10. This compound | BCL | TargetMol [targetmol.com]
optimizing VU0661013 concentration for cell culture
Welcome to the technical support center for VU0661013. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), a member of the B-cell lymphoma 2 (BCL-2) protein family.[1][2] this compound binds with high affinity to MCL-1, displacing pro-apoptotic proteins like BIM.[1] This disruption of the MCL-1/BIM complex triggers the mitochondrial apoptosis pathway, ultimately leading to programmed cell death in cancer cells.[1]
Q2: Which cell lines are known to be sensitive to this compound?
A2: The sensitivity to this compound has been extensively studied in Acute Myeloid Leukemia (AML) cell lines. High sensitivity is observed in several AML cell lines, and the 50% growth inhibition (GI50) is a common metric to quantify this.[2] For specific GI50 values, please refer to the data tables below.
Q3: What is the recommended starting concentration range for this compound in cell culture?
A3: A suggested starting concentration range for cell viability assays is between 0.001 µM and 10 µM.[3] However, the optimal concentration is highly dependent on the cell line being used. It is recommended to perform a dose-response experiment to determine the GI50 for your specific cell line.
Q4: What is the solubility of this compound?
A4: this compound can be dissolved in DMSO. For example, a stock solution of 10 mM in DMSO is commonly used for in vitro experiments.[3] It is important to note that moisture-absorbing DMSO can reduce solubility, so using fresh DMSO is recommended.[4] For in vivo studies, a common formulation is a mixture of DMSO, PEG300, Tween 80, and saline.[5]
Troubleshooting Guide
Problem 1: My cells are not responding to this compound treatment.
Possible Causes & Solutions:
-
Cell Line-Specific Resistance: Your cell line may not be dependent on MCL-1 for survival and could rely on other anti-apoptotic proteins like BCL-2 or BCL-xL.[2]
-
Recommendation: Consider performing BH3 profiling to assess the dependency of your cells on different BCL-2 family proteins.[3] You can also test the expression levels of MCL-1, BCL-2, and BCL-xL via Western blot.
-
-
Suboptimal Experimental Conditions: Incorrect drug concentration, insufficient incubation time, or poor cell health can lead to a lack of response.[2]
-
Acquired Resistance: Prolonged exposure to BCL-2 family inhibitors can lead to the development of resistance.[2]
-
Recommendation: If you suspect acquired resistance, consider combination therapies. For instance, co-treatment with the BCL-2 inhibitor venetoclax (B612062) has shown synergistic effects in overcoming this compound resistance.[6]
-
Problem 2: I am observing unexpected toxicity or off-target effects.
Possible Causes & Solutions:
-
High Drug Concentration: While this compound is selective for MCL-1, high concentrations may lead to off-target effects.[5]
-
Recommendation: Use the lowest effective concentration determined from your dose-response experiments.
-
-
On-Target Toxicity in Normal Cells: MCL-1 is also expressed in healthy tissues.[5]
-
Recommendation: If working with co-cultures or in vivo models, be mindful of potential on-target toxicities in non-cancerous cells.
-
Problem 3: I am having issues with this compound solubility during my experiment.
Possible Causes & Solutions:
-
Poor Aqueous Solubility: Like many small molecule inhibitors, this compound has limited solubility in aqueous solutions.[5]
-
Recommendation: For cell culture, prepare a high-concentration stock solution in a suitable solvent like fresh DMSO and then dilute it in your culture medium.[3][4] Ensure the final DMSO concentration is low enough to not affect your cells (typically <0.5%). For in vivo studies, consider using a vehicle formulation such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[5] Gentle heating and sonication can also aid in dissolution.[5]
-
Quantitative Data
Table 1: Binding Affinity of this compound
| Target Protein | Kᵢ Value |
| Human MCL-1 | 97 ± 30 pM |
| Human BCL-xL | > 40 µM |
| Human BCL-2 | = 0.73 µM |
Data sourced from a TR-FRET binding assay.[4]
Table 2: GI50 Values of this compound in AML Cell Lines (48-hour treatment)
| Cell Line | GI50 (µM) |
| MOLM13 | 0.004 - 0.16 |
| MV4-11 | 0.009 - 0.046 |
| OCI-AML3 | 0.012 - 0.382 |
| Kasumi-1 | 0.008 - 8.45 |
| HL-60 | ~0.9 |
| K562 | >10 |
Data compiled from multiple sources. Ranges may reflect variations in experimental conditions.[3]
Experimental Protocols
Cell Viability Assay (GI50 Determination)
This protocol outlines the steps to determine the concentration of this compound that causes a 50% reduction in cell growth.[3]
Materials:
-
AML cell lines (e.g., MV4-11, OCI-AML3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader with luminescence detection
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Dilute cells in complete culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is 0.001 µM to 10 µM.
-
Include a vehicle control (DMSO equivalent to the highest this compound concentration).
-
Add 100 µL of the diluted compound or vehicle control to the appropriate wells, resulting in a final volume of 200 µL.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.[3]
-
-
Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the GI50 value.[2]
-
Western Blot Analysis for MCL-1 Inhibition
This protocol describes how to assess the on-target effect of this compound by monitoring MCL-1 protein levels.[7]
Materials:
-
AML cell lines
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MCL-1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and allow them to adhere (if applicable).
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5 µM) and a vehicle control (DMSO) for a specified duration (e.g., 4, 8, 24 hours).[7]
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or similar method.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-MCL-1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate.
-
Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
-
Visualizations
Caption: Mechanism of this compound-induced apoptosis.
Caption: Experimental workflow for a cell viability assay.
Caption: Troubleshooting logic for lack of cell response.
References
reasons for lack of cell response to VU0661013
Welcome to the technical support center for VU0661013. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), a member of the B-cell lymphoma 2 (BCL-2) family.[1][2] By binding with high affinity to the BH3-binding groove of MCL-1, this compound displaces pro-apoptotic proteins like BIM.[1][3] This disruption leads to the activation of the mitochondrial apoptosis pathway, resulting in cancer cell death.[1]
Q2: My cells are not responding to this compound treatment. What are the possible reasons?
A2: A lack of cellular response to this compound can be attributed to several factors:
-
Cell Line-Specific Resistance: The sensitivity of cancer cells, particularly Acute Myeloid Leukemia (AML) cells, to MCL-1 inhibition is heterogeneous.[2] Some cell lines may not depend on MCL-1 for survival and instead rely on other anti-apoptotic proteins like BCL-2 or BCL-xL.[2][3] For instance, the K562 cell line has demonstrated resistance to this compound.[2]
-
Compensatory Upregulation of Other Anti-Apoptotic Proteins: Cells can develop resistance by upregulating other anti-apoptotic proteins, such as BCL-2, to compensate for the inhibition of MCL-1.
-
Drug Efflux: Increased activity of drug efflux pumps can reduce the intracellular concentration of this compound, thereby diminishing its efficacy.[4]
-
Poor Compound Solubility: this compound has limited aqueous solubility.[5][6] Improper dissolution can lead to a lower effective concentration in your experiment.
-
MCL-1 Protein Levels: While not always a direct predictor, very low or absent expression of MCL-1 in your cell line would logically lead to a lack of response. However, the quantity of MCL-1 protein alone is not always a reliable predictor of sensitivity.[2][3]
Q3: Which cell lines are known to be sensitive or resistant to this compound?
A3: The sensitivity to this compound has been characterized in various AML cell lines. The 50% growth inhibition (GI50) is a common metric used to quantify this sensitivity.
| Cell Line | GI50 (µM) | Sensitivity |
| MOLM-13 | 0.03 | Sensitive |
| MV-4-11 | 0.04 | Sensitive |
| OCI-AML2 | 0.05 | Sensitive |
| OCI-AML3 | 0.02 | Sensitive |
| HL-60 | >10 | Resistant |
| K562 | >10 | Resistant |
| U937 | >10 | Resistant |
Data compiled from studies on a novel MCL-1 inhibitor.[2] GI50 values above the maximum tested concentration of 10 µM are listed as >10 µM.
Q4: How can I overcome this compound resistance in my experiments?
A4: The most effective strategy to overcome resistance to this compound is through combination therapy. Co-administration of this compound with the BCL-2 inhibitor Venetoclax has shown strong synergistic effects in this compound-resistant AML cells.[3][4] This dual-inhibition strategy targets two key anti-apoptotic pathways, making it more difficult for cancer cells to evade apoptosis.[4]
Q5: What is a suitable in vivo model for testing this compound?
A5: A common and effective in vivo model for testing this compound is a xenograft of human acute myeloid leukemia (AML) cells in immunodeficient mice, such as NSGS mice.[3][5]
Troubleshooting Guides
Issue 1: No or low cellular response to this compound in vitro
Symptoms:
-
High GI50/IC50 values in cell viability assays.
-
No significant increase in apoptosis markers (e.g., cleaved caspase-3, Annexin V staining).
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Cell line is not dependent on MCL-1 for survival. | 1. Confirm Target Expression: Verify the expression of MCL-1 in your cell line via Western blot. 2. Assess Apoptotic Priming: Perform BH3 profiling to determine if the cells are primed for apoptosis via the MCL-1 pathway.[3][4] 3. Combination Therapy: Test the synergistic effect of this compound with a BCL-2 inhibitor like Venetoclax.[3][4] |
| Suboptimal compound preparation and handling. | 1. Solubility: this compound is poorly soluble in aqueous solutions.[6] Prepare a high-concentration stock solution in DMSO.[6][7] For cell culture, ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). 2. Storage: Store the solid compound and DMSO stock solutions at the recommended temperatures (-20°C for solid, -80°C for stock solutions) to maintain stability.[6][7] Avoid repeated freeze-thaw cycles.[6][7] |
| Drug efflux pump activity. | 1. Assess Pump Activity: Use a fluorescent substrate of common efflux pumps (e.g., Rhodamine 123 for P-glycoprotein) to compare pump activity in your cells versus a sensitive control cell line.[4] 2. Co-administration with Inhibitors: Test if co-administration of this compound with a known efflux pump inhibitor (e.g., Verapamil) restores sensitivity.[4] |
Troubleshooting Workflow
Experimental Protocols
Protocol 1: Cell Viability (GI50) Assay
This protocol outlines a general method for determining the 50% growth inhibition (GI50) of this compound.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Cell culture medium
-
96-well microplates (clear or white, depending on the assay)
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or similar)
-
Multichannel pipette
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency in logarithmic growth phase.
-
Harvest and perform a cell count. Assess viability using Trypan Blue.
-
Seed cells into a 96-well plate at a predetermined optimal density. For adherent cells, allow them to attach overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a 10-point curve from 0.001 µM to 10 µM).
-
Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest drug concentration).
-
Add the diluted compounds to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Data Acquisition and Analysis:
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the data to the vehicle-only control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the drug concentration and fit a dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the GI50 value.[2]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to assess BIM/MCL-1 interaction
This protocol is to determine if this compound disrupts the interaction between MCL-1 and BIM.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-MCL-1 antibody for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Anti-BIM antibody for Western blotting
-
Anti-MCL-1 antibody for Western blotting
-
SDS-PAGE gels and transfer system
-
Western blotting reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant (lysate).
-
-
Pre-clearing:
-
Incubate the cell lysates with protein A/G agarose beads to reduce non-specific binding.[4]
-
Centrifuge and collect the pre-cleared lysate.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-MCL-1 antibody overnight at 4°C with gentle rotation.[4]
-
-
Capture Immune Complexes:
-
Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.[4]
-
-
Washing:
-
Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specific proteins.[4]
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using the anti-BIM antibody to detect co-immunoprecipitated BIM.
-
Probe a separate blot (or strip and re-probe) with the anti-MCL-1 antibody to confirm successful immunoprecipitation of MCL-1.
-
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. abmole.com [abmole.com]
VU0661013 stability in culture media over time
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the use of VU0661013, a potent and selective MCL-1 inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments, with a focus on its stability in culture media.
Troubleshooting Guide
This guide is designed to help you resolve common problems you may encounter when working with this compound in cell culture.
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation in Culture Media | The final concentration of this compound exceeds its aqueous solubility. While highly soluble in DMSO, its solubility in aqueous media is significantly lower. | - Verify Final DMSO Concentration: Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%) to minimize solvent-induced toxicity and precipitation. - Serial Dilutions: Prepare intermediate dilutions of your this compound stock solution in pre-warmed (37°C) culture medium. - Solubility Test: Before treating cells, perform a small-scale test by adding the desired final concentration of this compound to the culture medium in a separate tube. Incubate under the same conditions as your experiment and visually inspect for precipitation over time. |
| Inconsistent or Lower-Than-Expected Efficacy | 1. Compound Degradation: Small molecules can be unstable in aqueous culture media due to factors like pH, temperature, and enzymatic activity. 2. Sub-optimal Cell Culture Conditions: The health and density of your cells can impact their response to treatment. | - Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound in culture medium immediately before each experiment. Avoid storing the compound in culture medium for extended periods. - pH Monitoring: Monitor the pH of your culture medium, as changes can affect compound stability. - Control Experiments: Include appropriate positive and negative controls to validate your assay. - Cell Viability and Density: Ensure cells are healthy and seeded at an appropriate density. - Mycoplasma Testing: Regularly test cell lines for mycoplasma contamination. |
| High Variability Between Replicates | 1. Inconsistent Sample Handling: Non-uniform mixing of media and imprecise timing for sample collection can lead to variability. 2. Incomplete Solubilization: The compound may not be fully dissolved in the stock solution. | - Standardize Procedures: Ensure uniform mixing of media and precise timing for sample collection. Use calibrated pipettes. - Inspect Stock Solutions: Visually inspect stock solutions for precipitate. If present, gently warm and vortex to redissolve. Prepare fresh stock solutions frequently. |
| Disappearance of Compound from Media without Degradation Products | The compound may be binding to the plastic of the cell culture plates or pipette tips, or it could be rapidly internalized by the cells. | - Use Low-Protein-Binding Plasticware: Utilize low-protein-binding plates and pipette tips. - Control for Non-Specific Binding: Include a control without cells to assess binding to the plasticware. - Analyze Cell Lysates: Determine the extent of cellular uptake by analyzing cell lysates. |
Frequently Asked Questions (FAQs)
Q1: Why is it important to assess the stability of this compound in my cell culture media?
A: The stability of a test compound in your experimental setup is crucial for the correct interpretation of its biological effects. If this compound degrades over the course of an experiment, its effective concentration will decrease, potentially leading to an underestimation of its potency and efficacy. Stability studies are essential to establish a reliable concentration-response relationship.
Q2: What are the primary factors that can affect the stability of this compound in cell culture media?
A: Several factors can influence compound stability:
-
pH: The pH of the culture medium (typically 7.2-7.4) can promote hydrolysis or other pH-dependent degradation.
-
Temperature: Standard cell culture incubation temperatures of 37°C can accelerate chemical degradation.
-
Media Components: Components within the culture medium, such as amino acids, vitamins, and metal ions, can interact with and degrade the test compound.[1]
-
Enzymatic Degradation: If the media is supplemented with serum, enzymes like esterases and proteases can metabolize the compound. Additionally, cells themselves can metabolize the compound.[1]
-
Light: Exposure to light can cause photodegradation of light-sensitive compounds.[1]
Q3: What is the mechanism of action of this compound?
A: this compound is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), which is a member of the B-cell lymphoma 2 (BCL-2) family.[1] In many cancers, the overexpression of anti-apoptotic proteins like MCL-1 is a key mechanism for cell survival and resistance to therapy.[1][2] this compound binds to MCL-1 with high affinity, displacing pro-apoptotic proteins such as BIM. This disruption of the BIM/MCL-1 complex leads to the activation of the mitochondrial apoptosis pathway, resulting in cancer cell death.[1][3]
Q4: What is the recommended solvent for preparing a stock solution of this compound?
A: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q5: How should I store the solid compound and stock solutions of this compound?
A: Proper storage is crucial for maintaining the integrity of the compound. It is recommended to store the solid powder at -20°C for up to two years. Stock solutions in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to six months or -80°C for up to one year.
Data Presentation: this compound Stability in Culture Media
| Time (hours) | Concentration in Media without Cells (% of Initial) | Concentration in Media with Cells (% of Initial) |
| 0 | 100% | 100% |
| 2 | ||
| 4 | ||
| 8 | ||
| 12 | ||
| 24 | ||
| 48 | ||
| 72 |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method for determining the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Cell culture medium (with and without serum, as required)
-
Cells of interest (optional, for assessing cellular metabolism)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Acetonitrile (B52724) (ACN) with an internal standard
-
HPLC or LC-MS system
Procedure:
-
Preparation of Test Solution:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the pre-warmed (37°C) cell culture medium with this compound to the desired final concentration. Ensure the final DMSO concentration is ≤ 0.5%.
-
Prepare two sets of samples: one with your cell line seeded at the desired density and another cell-free control.
-
-
Incubation and Sampling:
-
Incubate the samples at 37°C in a 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), collect aliquots (e.g., 100 µL) from each sample.
-
-
Sample Processing:
-
To each aliquot, add 200 µL of cold acetonitrile containing an internal standard to precipitate proteins and extract the compound.
-
Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
Analytical Analysis (HPLC or LC-MS):
-
Analyze the samples to determine the concentration of this compound remaining at each time point.
-
The percentage of the compound remaining is calculated relative to the concentration at time 0.
-
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: A flowchart for troubleshooting common issues in small molecule stability assays.
References
minimizing VU0661013 off-target effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of VU0661013 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective small-molecule inhibitor of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family.[1] Its primary mechanism of action involves binding to the BH3-binding groove of MCL-1 with high affinity. This binding displaces pro-apoptotic proteins (like BIM) that are normally sequestered by MCL-1. The release of these pro-apoptotic proteins triggers the intrinsic mitochondrial apoptosis pathway, leading to programmed cell death in cancer cells that are dependent on MCL-1 for survival.[1]
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects occur when a compound like this compound binds to and modulates the activity of proteins other than its intended target, MCL-1. These unintended interactions are a concern because they can lead to:
-
Cellular toxicity: Binding to other essential proteins can cause cellular stress or death unrelated to MCL-1 inhibition.
-
Reduced therapeutic index: In a therapeutic context, off-target effects can cause unwanted side effects.
While this compound is highly selective for MCL-1 over other BCL-2 family members, off-target effects may still occur, especially at high concentrations.[3]
Q3: How can I be sure that the cellular effects I observe are due to on-target MCL-1 inhibition?
A3: Distinguishing on-target from off-target effects is crucial. A multi-pronged approach is recommended:
-
Use the lowest effective concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect (e.g., apoptosis in MCL-1 dependent cells). Higher concentrations are more likely to engage off-targets.
-
Employ control compounds:
-
Negative Control: Use a structurally similar but inactive analog of this compound, if available. This helps to rule out effects caused by the chemical scaffold itself.
-
-
Genetic knockdown or knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate MCL-1 expression. If the phenotype observed with this compound is diminished or absent in MCL-1 knockdown/knockout cells, it strongly suggests an on-target effect.
-
Rescue experiments: In MCL-1 knockout cells, re-introducing wild-type MCL-1 should rescue the phenotype induced by this compound.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity are observed in my cell line, even at low concentrations of this compound.
-
Potential Cause 1: On-target toxicity in a highly dependent cell line. Your cell line may be exquisitely sensitive to MCL-1 inhibition.
-
Troubleshooting Step: Confirm the MCL-1 dependency of your cell line using techniques like Western blotting to check MCL-1 expression levels or by performing an MCL-1 knockdown to see if it phenocopies the effect of this compound.
-
-
Potential Cause 2: Off-target effects. Even at low concentrations, off-target effects can lead to cytotoxicity in certain cell lines.
-
Troubleshooting Step: Perform a dose-response curve and compare the cytotoxic concentration (IC50) to the concentration required for MCL-1 inhibition. A significant discrepancy may suggest off-target effects. Also, consider performing a broad kinase panel screening or other off-target profiling assays to identify potential off-target interactions.
-
-
Potential Cause 3: Solvent toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity.
-
Troubleshooting Step: Ensure the final concentration of the solvent in your cell culture medium is at a non-toxic level (typically <0.5%) and that the vehicle control shows no toxicity.
-
Issue 2: Inconsistent results between experiments.
-
Potential Cause 1: Compound stability and handling. this compound may be degrading due to improper storage or handling.
-
Troubleshooting Step: Store this compound stock solutions at -80°C and minimize freeze-thaw cycles. Protect from light. Prepare fresh working dilutions for each experiment.
-
-
Potential Cause 2: Cell culture variability. Cell passage number, density, and growth phase can all affect the response to inhibitors.
-
Troubleshooting Step: Use cells within a consistent and low passage number range. Ensure consistent cell seeding densities and that cells are in the logarithmic growth phase at the time of treatment.
-
-
Potential Cause 3: Assay variability. Inconsistent incubation times or reagent preparation can lead to variable results.
-
Troubleshooting Step: Standardize all assay parameters, including incubation times, reagent concentrations, and instrument settings.
-
Data Presentation
Table 1: Binding Affinity and Selectivity of this compound
| Target Protein | Binding Affinity (Ki) |
| Human MCL-1 | 97 ± 30 pM |
| Human BCL-2 | 0.73 µM |
| Human BCL-xL | > 40 µM |
Data from a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Table 2: Recommended Concentration Range for In Vitro Experiments
| Assay Type | Recommended Concentration Range |
| Cell Viability (MCL-1 dependent lines) | 1 nM - 10 µM |
| Western Blot (MCL-1 target engagement) | 100 nM - 5 µM |
| Apoptosis Assays (Annexin V, Caspase activity) | 10 nM - 1 µM |
These are general recommendations. The optimal concentration should be determined empirically for each cell line and experiment.
Experimental Protocols
Protocol 1: Determining the On-Target Efficacy of this compound by Western Blot
Objective: To confirm that this compound treatment leads to the downstream consequences of MCL-1 inhibition, such as the cleavage of PARP, a marker of apoptosis.
Methodology:
-
Cell Culture and Treatment: Plate your cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-range of this compound (e.g., 0.1, 1, 5 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MCL-1, cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
Objective: To verify that this compound directly binds to and stabilizes MCL-1 in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at a concentration known to be effective and a vehicle control for 1-2 hours.
-
Heating: Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant (containing soluble proteins) and analyze the levels of soluble MCL-1 by Western blotting as described in Protocol 1. Increased thermal stability of MCL-1 in the presence of this compound is indicated by a higher amount of soluble MCL-1 at elevated temperatures compared to the vehicle control.
Mandatory Visualization
Caption: this compound-induced apoptosis signaling pathway.
Caption: Workflow for minimizing this compound off-target effects.
Caption: Troubleshooting logic for on-target vs. off-target effects.
References
Technical Support Center: Enhancing VU0661013 Efficacy in Resistant Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the efficacy of VU0661013, a potent and selective MCL-1 inhibitor, particularly in the context of resistant cancer cell lines. Here you will find troubleshooting guidance and frequently asked questions to help you navigate these experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small-molecule inhibitor that selectively targets the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3] MCL-1 is a member of the B-cell lymphoma 2 (BCL-2) protein family, which are critical regulators of apoptosis (programmed cell death).[2][4] In many cancers, the overexpression of anti-apoptotic proteins like MCL-1 allows cancer cells to survive and resist therapy.[2][5] this compound binds with high affinity to a groove in the MCL-1 protein, preventing it from sequestering pro-apoptotic proteins such as BIM, BAK, and BAX.[1][2] This leads to the activation of BAX and BAK, which then cause mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of caspases, ultimately resulting in apoptosis.[1]
Q2: How can I determine if my cancer cell line has developed resistance to this compound?
A2: The primary indicator of resistance to this compound is a significant increase in the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) value.[1] This can be determined by performing a cell viability assay (e.g., MTT, CellTiter-Glo) with a dose-response curve of this compound on your parental (sensitive) and suspected resistant cell lines. A rightward shift in the dose-response curve and a substantially higher IC50/GI50 value in the suspected resistant line are indicative of acquired resistance.[1]
Q3: What are the common molecular mechanisms of resistance to MCL-1 inhibitors like this compound?
A3: Resistance to MCL-1 inhibitors can arise from several mechanisms:
-
Upregulation of other anti-apoptotic BCL-2 family proteins: Cancer cells can compensate for MCL-1 inhibition by overexpressing other anti-apoptotic proteins, most commonly BCL-2 or BCL-xL, to sequester pro-apoptotic proteins and prevent apoptosis.[1][5]
-
Increased MCL-1 protein stability: Alterations in post-translational modifications, such as decreased ubiquitination, can lead to the stabilization and accumulation of the MCL-1 protein. This requires higher concentrations of the inhibitor to achieve a therapeutic effect.[1]
-
Mutations in the MCL-1 binding pocket: Although less common, mutations in the BH3-binding groove of MCL-1 can potentially reduce the binding affinity of this compound.[1]
Q4: What are the most effective strategies to overcome this compound resistance?
A4: The most well-documented and effective strategy for overcoming resistance to this compound is through combination therapy.[1] Co-administration of this compound with the BCL-2 inhibitor, Venetoclax (B612062), has demonstrated strong synergistic effects in this compound-resistant acute myeloid leukemia (AML) cells.[1][6][7] This dual-inhibition approach targets two key anti-apoptotic pathways, making it more difficult for cancer cells to evade apoptosis.[1] Another potential strategy is to explore agents that target MCL-1 protein stability, such as deubiquitinase (DUB) inhibitors.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Increased IC50/GI50 value of this compound in your cell line over time. | Development of acquired resistance. | Implement a combination therapy approach. The combination of this compound with the BCL-2 inhibitor, Venetoclax, has been shown to overcome resistance and induce synergistic apoptosis in resistant AML cells.[1] |
| Reduced apoptosis rates in response to this compound treatment compared to initial experiments. | Upregulation of compensatory anti-apoptotic proteins like BCL-2 or BCL-xL. | Perform western blot analysis to assess the protein levels of BCL-2 family members (MCL-1, BCL-2, BCL-xL) in your resistant cell line compared to the parental line. If BCL-2 is upregulated, consider combination therapy with Venetoclax. |
| Tumor xenografts show reduced response or regrowth after initial shrinkage with this compound treatment. | In vivo development of resistance. | Consider a sequential or combination treatment regimen in your animal model. Combining this compound with Venetoclax has shown synergy in murine models of AML.[7][8] |
| No growth inhibition observed in a typically sensitive cell line. | Suboptimal experimental conditions or issues with the compound. | Verify the concentration and integrity of your this compound stock solution. Ensure optimal cell seeding density and incubation time. Review and optimize your cell viability assay protocol.[3] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various AML Cell Lines
| Cell Line | GI50 (µM) | Sensitivity |
| MOLM-13 | < 0.1 | Sensitive |
| MV-4-11 | < 0.1 | Sensitive |
| OCI-AML3 | < 0.1 | Sensitive |
| K562 | > 10 | Resistant |
| U937 | > 10 | Resistant |
| HL-60 | > 10 | Resistant |
Data compiled from studies on novel MCL-1 inhibitors. GI50 values above the maximum tested concentration of 10 µM are listed as >10 µM.[3][9]
Experimental Protocols
Protocol 1: Determination of IC50/GI50 using a Cell Viability Assay
This protocol outlines a general method for determining the half-maximal inhibitory/growth inhibitory concentration of this compound.
Materials:
-
Parental and suspected resistant cancer cell lines
-
Complete cell culture medium
-
96-well clear bottom microplates
-
This compound
-
DMSO (vehicle control)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or WST-1)
-
Multichannel pipette
-
Plate reader (luminometer, spectrophotometer, or fluorometer)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency in logarithmic growth phase.
-
Harvest and count cells, ensuring high viability (>95%) using a method like Trypan Blue exclusion.
-
Seed cells into a 96-well plate at a pre-determined optimal density. For adherent cells, allow them to attach overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound to create a range of concentrations (e.g., 0.01 µM to 10 µM).
-
Include a vehicle-only control (DMSO).
-
Add the diluted compounds to the appropriate wells.
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Data Acquisition and Analysis:
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Normalize the data to the vehicle-only control wells.
-
Plot the normalized data against the logarithm of the drug concentration and fit a dose-response curve to calculate the IC50/GI50 value.
-
Protocol 2: Generation of a this compound-Resistant Cell Line
This protocol describes a general method for generating a resistant cell line through continuous exposure to increasing concentrations of this compound.
Materials:
-
Parental cancer cell line (e.g., MV-4-11)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Cell culture flasks and plates
Procedure:
-
Initial Exposure:
-
Determine the IC50 of this compound for the parental cell line.
-
Begin by continuously culturing the cells in a medium containing this compound at a concentration equal to the IC50.
-
-
Dose Escalation:
-
Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. This can be done in stepwise increments (e.g., 1.5x to 2x the previous concentration).
-
-
Repeat Cycles:
-
Repeat the dose escalation over several months. The cells should gradually adapt to higher concentrations of the drug.
-
-
Confirm Resistance:
-
Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the IC50 of the treated cell population and compare it to the parental cell line. A significant increase in the IC50 indicates the development of resistance.
-
-
Isolate and Expand Clones:
-
Once a desired level of resistance is achieved, single-cell cloning can be performed to isolate and expand clonal populations of resistant cells.
-
-
Characterize Resistant Phenotype:
-
After establishing a stable resistant cell line, perform further characterization, including Western blotting for BCL-2 family proteins and BH3 profiling.
-
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Logical workflow for troubleshooting this compound resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination strategies to overcome resistance to the BCL2 inhibitor venetoclax in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel MCL1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: VU0661013 Western Blotting Protocol Refinement
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Western blotting for the analysis of VU0661013, a potent and selective MCL-1 inhibitor. Here you will find detailed protocols, troubleshooting advice, and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein belonging to the BCL-2 family.[1][2][3] this compound binds to the BH3-binding groove of MCL-1, disrupting its interaction with pro-apoptotic proteins like BIM. This destabilization of the BIM/MCL-1 complex leads to the activation of the mitochondrial apoptosis pathway, ultimately resulting in programmed cell death.[1][4]
Q2: What is the expected molecular weight of MCL-1 in a Western blot?
A2: The full-length MCL-1 protein has a predicted molecular weight of approximately 37 kDa.[5] However, it can appear as a band around 40 kDa in SDS-PAGE.[6][7] During apoptosis, MCL-1 can be cleaved by caspases, which may result in the appearance of a smaller, pro-apoptotic fragment of approximately 28 kDa.[8]
Q3: Should I expect to see a decrease in total MCL-1 protein levels after this compound treatment?
A3: Not necessarily. While this compound inhibits MCL-1 function, some studies have observed a paradoxical increase or stabilization of total MCL-1 protein levels upon treatment with MCL-1 inhibitors.[9][10] This can be due to the inhibitor binding to the BH3-binding groove, which may induce a conformational change that protects MCL-1 from proteasomal degradation.[9] Therefore, assessing the induction of apoptosis through markers like cleaved PARP or cleaved Caspase-3 is crucial alongside monitoring total MCL-1 levels.[1][11]
Q4: Which cell lines are known to be sensitive to this compound?
A4: Sensitivity to this compound has been characterized in various cancer cell lines, particularly in Acute Myeloid Leukemia (AML). Cell lines such as MV-4-11 and MOLM-13 have been shown to be sensitive to MCL-1 inhibition by this compound.[1] However, sensitivity can be heterogeneous, and it is recommended to determine the IC50 for your specific cell line of interest.
Detailed Experimental Protocol: Western Blotting for MCL-1 Following this compound Treatment
This protocol provides a step-by-step guide for assessing the effects of this compound on MCL-1 and downstream apoptosis markers.
1. Cell Culture and Treatment:
-
Culture your chosen cell line (e.g., MV-4-11) in the appropriate medium and conditions until they reach approximately 80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time points (e.g., 6, 12, 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (typically 20-40 µg) per lane onto a 4-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MCL-1 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the signal using a chemiluminescence imaging system or X-ray film.
-
Perform densitometry analysis using software like ImageJ to quantify band intensities. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH).
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Cell Seeding Density | Varies by cell line | Ensure cells are in the logarithmic growth phase during treatment. |
| This compound Concentration | 0.1 - 10 µM | Optimal concentration should be determined by dose-response experiments. |
| Treatment Duration | 6 - 24 hours | Time-course experiments are recommended to capture dynamic changes. |
| Protein Loading Amount | 20 - 40 µg per lane | May need to be optimized based on the abundance of the target protein. |
| Primary Antibody (MCL-1) | Manufacturer's recommendation (e.g., 1:1000) | Validate antibody specificity. Knockout/knockdown validated antibodies are preferred.[5] |
| Primary Antibody (Loading Control) | Manufacturer's recommendation (e.g., 1:5000) | β-actin, GAPDH, or α-tubulin are commonly used. |
| Secondary Antibody | Manufacturer's recommendation (e.g., 1:2000 - 1:10000) | Should be specific to the host species of the primary antibody. |
Signaling Pathway and Experimental Workflow
Troubleshooting Guide
Problem: No or Weak Signal for MCL-1
-
Possible Cause: Insufficient protein loading.
-
Solution: Increase the amount of protein loaded per lane to 30-40 µg. Confirm protein concentration with a reliable assay before loading.
-
-
Possible Cause: Inefficient protein transfer.
-
Solution: Verify successful transfer by staining the membrane with Ponceau S after transfer. For large proteins like MCL-1, ensure adequate transfer time and appropriate buffer composition.[12]
-
-
Possible Cause: Primary antibody issues.
-
Solution: Ensure the primary antibody is validated for Western blotting and is used at the recommended dilution. Increase the incubation time to overnight at 4°C. Perform a dot blot to confirm antibody activity.[13]
-
-
Possible Cause: Low MCL-1 expression in the cell line.
-
Solution: Use a positive control cell line known to express high levels of MCL-1. Consider immunoprecipitation to enrich for MCL-1 before Western blotting.
-
Problem: High Background
-
Possible Cause: Inadequate blocking.
-
Solution: Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. Optimize the blocking agent; 5% non-fat dry milk or BSA in TBST are common choices.
-
-
Possible Cause: Primary or secondary antibody concentration is too high.
-
Solution: Titrate the antibody concentrations to find the optimal balance between signal and background.
-
-
Possible Cause: Insufficient washing.
-
Solution: Increase the number and duration of washes after primary and secondary antibody incubations. Use a buffer containing a mild detergent like Tween 20.[12]
-
Problem: Non-specific Bands
-
Possible Cause: Primary antibody is not specific.
-
Solution: Use a highly specific monoclonal antibody, preferably one that has been validated using knockout or knockdown models.[5] Run a negative control (e.g., lysate from a known MCL-1 null cell line) if available.
-
-
Possible Cause: Protein degradation.
-
Solution: Ensure that protease inhibitors are included in the lysis buffer and that samples are kept on ice throughout the preparation process. The appearance of lower molecular weight bands could indicate protein degradation or caspase cleavage.
-
-
Possible Cause: Post-translational modifications.
Problem: Unexpected Increase in MCL-1 Band Intensity After Treatment
-
Possible Cause: Inhibitor-induced protein stabilization.
-
Solution: This can be an on-target effect of MCL-1 inhibitors.[9][10] To confirm this, perform a cycloheximide (B1669411) chase assay to determine the half-life of MCL-1 protein in the presence and absence of this compound. Concurrently, probe for markers of apoptosis (e.g., cleaved PARP, cleaved caspase-3) to assess the functional consequence of MCL-1 inhibition.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mcl-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-MCL1 antibody [Y37] (ab32087) | Abcam [abcam.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. rndsystems.com [rndsystems.com]
- 8. uniprot.org [uniprot.org]
- 9. benchchem.com [benchchem.com]
- 10. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Challenges of VU0661013 Precipitation in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals working with the potent and selective MCL-1 inhibitor, VU0661013. Due to its hydrophobic nature, this compound is practically insoluble in aqueous solutions, often leading to precipitation during experimental procedures. This guide provides detailed troubleshooting strategies, frequently asked questions (FAQs), and standardized protocols to help you overcome these challenges and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2][3][4] this compound exhibits high solubility in DMSO, allowing for the creation of concentrated stocks that can be further diluted for various assays.[1] It is crucial to use pure, anhydrous DMSO to avoid introducing moisture, which can affect the compound's stability and solubility.[4]
Q2: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A2: No, this compound is practically insoluble in water and aqueous buffers.[1][4] Attempting to dissolve it directly in phosphate-buffered saline (PBS), saline, or cell culture media will likely result in a suspension with insoluble particles, leading to inaccurate concentrations and unreliable experimental outcomes.[1]
Q3: My this compound precipitated after I diluted the DMSO stock solution into my aqueous experimental medium. What should I do?
A3: This is a common issue known as "crashing out," which occurs when a compound with low aqueous solubility is transferred from a high-solubility organic solvent to an aqueous environment.[1] To address this, consider the following troubleshooting steps:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5%, and ideally at or below 0.1% in your final assay volume.[1] While helping with solubility, high concentrations of DMSO can be toxic to cells.[1][5]
-
Increase the final volume: Diluting the DMSO stock into a larger volume of the aqueous medium can help keep the final concentration of this compound below its solubility limit in that specific medium.[1]
-
Use a gentle mixing technique: When diluting, add the DMSO stock solution dropwise to the aqueous medium while gently vortexing or stirring to facilitate dispersion and minimize localized high concentrations that can trigger precipitation.
-
Consider co-solvents for in vivo studies: For animal studies, a formulation containing co-solvents is often necessary. A common vehicle includes a combination of DMSO, PEG300, Tween 80, and saline.[6][7]
Q4: How should I store the solid compound and my prepared stock solutions?
A4: Proper storage is essential to maintain the integrity of this compound.
-
Solid Compound: For long-term storage (up to 3 years), store the powdered form at -20°C. For shorter-term storage (up to 2 years), 4°C is acceptable.[8]
-
Stock Solutions (in DMSO): Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[4] Store these aliquots at -80°C for up to a year or at -20°C for up to a month.[4][8]
Quantitative Data Summary
The following tables provide a summary of solubility and biological activity data for this compound.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 90-125 mg/mL (≥ 126.28 - 175.40 mM)[1][8] | Recommended for preparing high-concentration stock solutions.[1] |
| Water | < 0.1 mg/mL[1] | Considered insoluble; direct dissolution is not feasible.[1] |
| Ethanol | Insoluble[4] | Not recommended as a primary solvent. |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 4 mg/mL (5.61 mM)[7] | A common formulation for in vivo experiments. Sonication is recommended.[7] |
Table 2: Growth Inhibition (GI₅₀) of this compound in Various Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | This compound GI₅₀ (µM) at 48 hours | Sensitivity |
| MOLM-13 | < 1 | Sensitive[2] |
| MV-4-11 | < 1 | Sensitive[2] |
| OCI-AML3 | < 1 | Sensitive[2] |
| K562 | > 10 | Resistant[2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 712.67 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 7.13 mg of this compound.[1]
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a suitable vial.
-
Add solvent: Add 1 mL of anhydrous DMSO to the vial.[1]
-
Dissolve the compound: Tightly cap the vial and vortex thoroughly. If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C or -80°C as recommended.[1]
Protocol 2: General Procedure for Diluting this compound into Aqueous Medium for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Desired aqueous medium (e.g., cell culture medium, PBS)
-
Sterile tubes
Procedure:
-
Pre-warm the aqueous medium: Ensure your cell culture medium or buffer is at the appropriate temperature for your experiment (e.g., 37°C for cell-based assays).
-
Perform serial dilutions (if necessary): If you need a range of concentrations, perform serial dilutions of your DMSO stock solution in DMSO first to maintain a consistent final DMSO concentration across all treatments.
-
Dilute into aqueous medium: Add the desired volume of the this compound DMSO stock (or diluted stock) to the pre-warmed aqueous medium. It is critical to add the DMSO stock to the aqueous medium and not the other way around.
-
Mix immediately and thoroughly: Immediately after adding the DMSO stock, gently vortex or invert the tube to ensure rapid and uniform mixing. This minimizes the risk of precipitation.
-
Visual inspection: Before adding the final solution to your cells or assay, visually inspect it to ensure it is clear and free of any visible precipitate.
Visualizations
Caption: Mechanism of action for this compound as an MCL-1 inhibitor leading to apoptosis.
Caption: Troubleshooting flowchart for addressing this compound precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | BCL | TargetMol [targetmol.com]
- 8. abmole.com [abmole.com]
determining optimal incubation time for VU0661013 treatment
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and answers to frequently asked questions regarding the use of VU0661013, a potent and selective MCL-1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a selective, small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), which is a member of the B-cell lymphoma 2 (BCL-2) protein family.[1][2] As a BH3 mimetic, this compound binds with high affinity to the BH3-binding groove of MCL-1.[2] This action displaces pro-apoptotic proteins like BIM, neutralizing MCL-1's survival function.[1][3] The release of pro-apoptotic proteins leads to the activation of BAX/BAK, mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and ultimately, caspase activation, culminating in programmed cell death (apoptosis).[2][3]
Q2: In which research areas or cancer types is this compound most commonly used? A2: this compound is predominantly studied in the context of hematological malignancies, especially Acute Myeloid Leukemia (AML).[2][3] Overexpression of MCL-1 is a known resistance mechanism to other therapies, including the BCL-2 inhibitor venetoclax.[3] Consequently, this compound is actively investigated as a therapeutic strategy in venetoclax-resistant AML models and patient-derived xenografts.[4][5]
Q3: What is a typical incubation time for in vitro cell-based assays with this compound? A3: The optimal incubation time is assay-dependent. For cell viability or growth inhibition (GI50) assays, a longer incubation period of 48 to 72 hours is standard to allow for the apoptotic cascade to fully manifest.[6] For assays measuring earlier apoptotic events, such as changes in mitochondrial membrane potential, a shorter incubation of 4 to 6 hours may be sufficient.[2] Western blot analyses to detect changes in protein levels are often performed after 4, 8, or 24 hours of treatment.[7]
Q4: What solvent should be used to prepare a stock solution of this compound? A4: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10 mM) of this compound.[6][7][8] For cell culture experiments, this stock is then further diluted in the appropriate culture medium to achieve the final desired concentrations.[7]
Troubleshooting Guide
This guide addresses common issues encountered when determining the optimal incubation time and experimental conditions for this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Efficacy in a Sensitive Cell Line | 1. Sub-optimal Incubation Time: The selected time point may be too early to observe a significant effect on cell viability. 2. Incorrect Concentration: The concentration of this compound may be too low. 3. Compound Degradation: Improper storage or handling of the compound. | 1. Perform a Time-Course Experiment: Test a range of incubation times (e.g., 24, 48, 72 hours) to identify the optimal window for your specific cell line and assay. 2. Perform a Dose-Response Experiment: Test a broad range of concentrations (e.g., 0.001 µM to 10 µM) to determine the GI50 value.[2] 3. Verify Compound Integrity: Use a fresh vial of the compound and prepare new stock solutions. Store stock solutions at -20°C or -80°C.[5] |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Edge Effects in microplates. 3. Compound Precipitation: this compound may precipitate out of the media at high concentrations. | 1. Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before and during plating. Ensure cells are in the logarithmic growth phase.[6] 2. Minimize Edge Effects: Do not use the outer wells of the microplate for experimental samples; instead, fill them with sterile media or PBS. 3. Check Solubility: Visually inspect the media after adding the compound. If precipitation is observed, consider using a lower top concentration or a different formulation if applicable. |
| Unexpected Resistance in a Cell Line | 1. Intrinsic Resistance: The cell line may not depend on MCL-1 for survival. It might have high expression of other anti-apoptotic proteins like BCL-2 or BCL-xL.[9] 2. Acquired Resistance: Prolonged, low-dose exposure can lead to resistance. | 1. Profile Anti-Apoptotic Proteins: Use techniques like Western Blot or BH3 profiling to assess the cell line's dependence on different BCL-2 family members.[3][9] 2. Consider Combination Therapy: Synergistic effects have been observed when combining this compound with the BCL-2 inhibitor venetoclax.[5] |
Data Summary: this compound Activity in AML Cell Lines
The following table summarizes the 50% growth inhibition (GI50) values for this compound in various Acute Myeloid Leukemia (AML) cell lines, typically determined after a 48-hour incubation period.[2]
| Cell Line | GI50 Range (µM) at 48 hours | Sensitivity Level |
| MOLM13 | 0.004 - 0.16 | Highly Sensitive |
| MV4-11 | 0.009 - 0.046 | Highly Sensitive |
| OCI-AML3 | 0.012 - 0.382 | Sensitive |
| HL-60 | ~0.9 | Moderately Sensitive |
| K562 | >10 | Resistant |
| KG-1 | >10 | Resistant |
| Data compiled from multiple sources. Ranges may reflect variations in experimental conditions.[2] |
Experimental Protocols & Visualizations
Protocol: Cell Viability Assay for GI50 Determination
This protocol provides a general method for determining the concentration of this compound that causes 50% growth inhibition (GI50) in a target cell line.
Materials:
-
AML cell lines (e.g., MV4-11)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader with luminescence detection
Procedure:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested 2x concentration range is 0.002 µM to 20 µM.
-
Include a vehicle control (DMSO equivalent to the highest this compound concentration).[2]
-
Add 100 µL of the diluted compound or vehicle to the appropriate wells, resulting in a final volume of 200 µL and the desired 1x final concentrations.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.[6]
-
-
Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL for CellTiter-Glo®).[2]
-
Mix on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the signal.[2]
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the drug concentration and fit a dose-response curve (e.g., four-parameter logistic regression) to calculate the GI50 value.[6]
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound-induced apoptosis.
Experimental Workflow: Optimizing Incubation Time
Caption: Workflow for determining optimal this compound incubation time.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Cell Line-Specific Resistance to VU0661013 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the MCL-1 inhibitor, VU0661013.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), a member of the B-cell lymphoma 2 (BCL-2) protein family.[1][2] In many cancers, including Acute Myeloid Leukemia (AML), the overexpression of anti-apoptotic proteins like MCL-1 is a key mechanism for cell survival and resistance to therapy.[1][3] this compound binds with high affinity to a hydrophobic groove in MCL-1, preventing it from sequestering pro-apoptotic proteins like BIM. This disruption leads to the activation of the mitochondrial apoptosis pathway, ultimately causing cancer cell death.[1][3]
Q2: Why are my cells not responding to this compound treatment?
A2: Lack of response to this compound can be attributed to several factors:
-
Cell Line-Specific Intrinsic Resistance: The sensitivity of cancer cell lines to MCL-1 inhibition is heterogeneous.[3] Some cell lines may not primarily depend on MCL-1 for survival and instead rely on other anti-apoptotic proteins such as BCL-2 or BCL-xL.[3] For example, the K562 cell line has demonstrated resistance to this compound.[2]
-
Protein Expression Levels: While not always a direct correlation, the relative expression levels of BCL-2 family proteins can influence sensitivity. However, the quantity of MCL-1 protein alone is not a consistently reliable predictor of a cell line's response to this compound.[3]
-
Acquired Resistance: Prolonged exposure of cancer cells to BCL-2 family inhibitors can lead to the development of resistance mechanisms.[4]
-
Suboptimal Experimental Conditions: Issues such as incorrect drug concentration, insufficient incubation time, or compromised cell health (e.g., high passage number) can lead to an apparent lack of effect.
Q3: Which AML cell lines are known to be sensitive or resistant to this compound?
A3: The sensitivity of AML cell lines to this compound varies. The 50% growth inhibition (GI50) is a common metric used to quantify this sensitivity. A summary of GI50 values for various AML cell lines is provided in the Data Presentation section.
Q4: How can I overcome resistance to this compound?
A4: A primary strategy to overcome resistance is through combination therapy. Co-treatment with the BCL-2 inhibitor, venetoclax (B612062), has shown synergistic effects in overcoming this compound resistance in AML cell lines.[1][2][4] This dual-targeting approach addresses the potential for cancer cells to compensate for MCL-1 inhibition by upregulating BCL-2.
Q5: What is BH3 profiling and how can it be useful in studying this compound resistance?
A5: BH3 profiling is a functional assay that assesses a cell's proximity to the apoptotic threshold, a state known as "apoptotic priming".[5][6][7] It utilizes peptides derived from the BH3 domains of pro-apoptotic proteins to determine the dependence of mitochondria on specific anti-apoptotic BCL-2 family members.[5][6][7] In the context of this compound resistance, BH3 profiling can help:
-
Identify the compensatory anti-apoptotic proteins (e.g., BCL-2, BCL-xL) that resistant cells rely on for survival.[1][4]
-
Predict the sensitivity of cells to combination therapies. For instance, a BH3 profile indicating dependence on both MCL-1 and BCL-2 would suggest that a combination of this compound and venetoclax would be effective.[1][4]
Data Presentation
Table 1: Growth Inhibition (GI50) of this compound in Various AML Cell Lines
| Cell Line | GI50 (µM) at 48 hours |
| MOLM-13 | 0.03 |
| MV-4-11 | 0.04 |
| OCI-AML2 | 0.02 |
| OCI-AML3 | >10 |
| HL-60 | 0.05 |
| U-937 | 0.1 |
| K-562 | >10 |
| THP-1 | 0.2 |
| KG-1 | >10 |
Data compiled from publicly available research.[8] GI50 values above the maximum tested concentration of 10 µM are listed as >10 µM.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound-induced apoptosis.
Caption: Workflow for assessing cell line sensitivity to this compound.
Troubleshooting Guides
Issue 1: No observable effect of this compound on my cell line.
| Possible Cause | Troubleshooting Step |
| Intrinsic Resistance | The cell line may not be dependent on MCL-1 for survival. Perform BH3 profiling to assess the cell line's dependency on different anti-apoptotic proteins (MCL-1, BCL-2, BCL-xL).[1][5] |
| Incorrect Drug Concentration | Verify the concentration of your this compound stock solution. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.001 µM to 10 µM) to determine the GI50.[3] |
| Insufficient Incubation Time | Ensure an adequate incubation period for the drug to take effect. A typical incubation time for viability assays is 48-72 hours.[3] |
| Cell Health and Passage Number | Use cells at a low passage number and ensure they are healthy and in the logarithmic growth phase before treatment. High passage numbers can lead to altered phenotypes and drug responses. |
| Drug Stability | Ensure proper storage of this compound to maintain its activity. Prepare fresh dilutions for each experiment. |
Issue 2: My cell line has developed resistance to this compound over time.
| Possible Cause | Troubleshooting Step |
| Upregulation of other BCL-2 family members | This is a common mechanism of acquired resistance.[4] Perform Western blot analysis to check the protein expression levels of BCL-2 and BCL-xL in your resistant cell line compared to the parental line. |
| Increased MCL-1 Expression/Stability | Analyze MCL-1 protein levels in resistant cells via Western blot. |
| Drug Efflux | Increased activity of drug efflux pumps can reduce the intracellular concentration of this compound. Co-treat with a known efflux pump inhibitor (e.g., verapamil) to see if sensitivity is restored.[4] |
Solution for Acquired Resistance:
-
Combination Therapy: The most effective strategy is to combine this compound with a BCL-2 inhibitor like venetoclax. This dual inhibition can overcome resistance by targeting the compensatory survival pathway.[1][2][4]
-
BH3 Profiling: Use BH3 profiling to identify the specific anti-apoptotic protein that the resistant cells have become dependent on, guiding the choice of a suitable combination agent.[1][4]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the general steps for determining the GI50 of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest and count the cells.
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle-only control (DMSO).
-
Add the diluted compounds to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[3]
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Normalize the data to the vehicle-only control wells.
-
Plot the normalized data against the logarithm of the drug concentration and use a non-linear regression model to calculate the GI50 value.
-
Protocol 2: Western Blotting for BCL-2 Family Proteins
This protocol provides a general workflow for assessing the protein levels of MCL-1, BCL-2, and BCL-xL.
Materials:
-
Parental and this compound-resistant cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MCL-1, anti-BCL-2, anti-BCL-xL, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Harvest cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify the protein bands, normalizing to the loading control.
-
Protocol 3: Generating this compound-Resistant Cell Lines
This protocol describes a method for inducing resistance to this compound in a sensitive parental cell line.
Procedure:
-
Determine Initial IC50: Perform a cell viability assay to determine the IC50 of the parental cell line to this compound.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. This can be done in a stepwise manner over several months.
-
Confirm Resistance: Periodically perform cell viability assays to determine the IC50 of the treated cell population. A significant increase in the IC50 compared to the parental line indicates the development of resistance.
-
Isolate and Expand Clones: Once a desired level of resistance is achieved, single-cell cloning can be performed to isolate and expand clonal populations of resistant cells for further characterization.[4]
References
- 1. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel MCL1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BH3 profiling – measuring integrated function of the mitochondrial apoptotic pathway to predict cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BH3 Profiling: A Functional Assay to Measure Apoptotic Priming and Dependencies | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Mcl-1 Inhibitors in Acute Myeloid Leukemia: VU0661013 versus S63845
A Detailed Guide for Researchers in Oncology and Drug Development
In the landscape of Acute Myeloid Leukemia (AML) treatment, the B-cell lymphoma 2 (BCL-2) family of proteins has emerged as a critical therapeutic target. Specifically, the myeloid cell leukemia-1 (Mcl-1) protein, an anti-apoptotic member of this family, is frequently overexpressed in AML cells, contributing to their survival and resistance to conventional therapies.[1] This guide provides a comprehensive comparison of two potent and selective Mcl-1 inhibitors, VU0661013 and S63845, offering a detailed analysis of their performance in preclinical AML models based on available experimental data.
Core Properties and Mechanism of Action
Both this compound and S63845 are small molecule inhibitors that function as BH3 mimetics. They bind with high affinity to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins like BIM, BAK, and BAX.[2][3] This action unleashes the pro-apoptotic machinery, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and ultimately, apoptotic cell death.[4][5]
This compound was developed through fragment-based methods and structure-based design.[1][2] S63845 was also designed to specifically target the BH3-binding groove of Mcl-1.[6][7] Both compounds exhibit high selectivity for Mcl-1 over other anti-apoptotic BCL-2 family members like BCL-2 and BCL-xL, which is crucial for minimizing off-target toxicities, such as thrombocytopenia associated with BCL-xL inhibition.[1][5]
Quantitative Performance in AML Models
The following tables summarize the key quantitative data for this compound and S63845 from various in vitro and in vivo studies.
Table 1: Binding Affinity and Selectivity
| Compound | Target | Binding Affinity (Kᵢ/Kₐ) | Selectivity vs. BCL-2 | Selectivity vs. BCL-xL |
| This compound | Human Mcl-1 | Kᵢ: 97 ± 30 pM[1][8] | Kᵢ: 0.73 µM[1][9] | Kᵢ: > 40 µM[1][9] |
| S63845 | Human Mcl-1 | Kᵢ: <1.2 nM[4], Kₐ: 0.19 nM[4][5][10] | No discernible binding[3][5] | No discernible binding[3][5] |
Table 2: In Vitro Efficacy in AML Cell Lines (Growth/Inhibition Concentration - GI₅₀/IC₅₀)
| Compound | AML Cell Line | GI₅₀/IC₅₀ |
| This compound | MV-4-11 | Sensitive (Specific GI₅₀ not provided)[11] |
| MOLM-13 | Sensitive (Specific GI₅₀ not provided) | |
| K562 | Resistant[12] | |
| S63845 | Panel of 8 AML cell lines | IC₅₀: 4–233 nM[4][13] |
| HL-60 | IC₅₀ calculated from dose-response curves[14] | |
| ML-1 | IC₅₀ calculated from dose-response curves[14] |
Table 3: In Vivo Efficacy in AML Xenograft Models
| Compound | AML Model | Dosing Regimen | Key Outcomes |
| This compound | MV-4-11 Xenograft | 10, 25, 75 mg/kg daily (IP)[1][15] | Dose-dependent decrease in tumor burden.[1][11] |
| MOLM-13 Xenograft | Not specified | Significantly decreased tumor burden in combination with venetoclax (B612062).[1][16] | |
| S63845 | MV-4-11 Xenograft | 12.5 mg/kg | Potent activity with a TGIₘₐₓ of 86%.[4] |
| MV-4-11 Xenograft | 25 mg/kg | Complete remission in 6 out of 8 mice.[4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Mechanism of this compound/S63845-induced apoptosis.
Caption: Workflow for a cell viability assay.
Caption: Workflow for an in vivo AML xenograft study.
Detailed Experimental Protocols
A summary of the methodologies for key experiments is provided below.
In Vitro Cell Viability/Growth Inhibition Assay
-
Objective: To determine the concentration of the inhibitor that causes 50% growth inhibition (GI₅₀) or 50% inhibition of viability (IC₅₀).
-
Methodology:
-
Cell Culture: AML cell lines (e.g., MV-4-11, MOLM-13, HL-60) are cultured in appropriate media.[12]
-
Seeding: Cells are seeded into 96-well plates at a predetermined density.[12]
-
Treatment: Cells are treated with a range of concentrations of this compound or S63845, typically in serial dilutions. A vehicle control (e.g., DMSO) is included.[12]
-
Incubation: Plates are incubated for 48 to 72 hours.[12]
-
Viability Assessment: Cell viability is measured using a commercial assay such as CellTiter-Glo® (luminescence-based) or PrestoBlue (fluorescence-based).[12][14]
-
Data Analysis: The signal is normalized to the vehicle control, and the GI₅₀/IC₅₀ value is calculated by fitting the data to a dose-response curve.[12]
-
In Vivo AML Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the Mcl-1 inhibitors in a living organism.
-
Methodology:
-
Animal Model: Immunodeficient mice (e.g., NSGS or C57BL/6) are used.[1][4]
-
Engraftment: Human AML cells (e.g., MV-4-11) are injected intravenously or subcutaneously into the mice.[1][4][15]
-
Treatment: Once tumors are established, mice are randomized into treatment groups and receive daily intraperitoneal (IP) or intravenous (IV) injections of the inhibitor or vehicle.[1][4][15]
-
Efficacy Monitoring: Tumor growth is monitored by measuring tumor volume (for subcutaneous models) or by assessing the percentage of human CD45+ cells in the peripheral blood, bone marrow, and spleen (for disseminated models).[1][15] Animal survival is also a key endpoint.[1]
-
Apoptosis Assays
-
Objective: To confirm that cell death is occurring via apoptosis.
-
Methodology:
-
Annexin V/Propidium Iodide (PI) Staining: Treated cells are stained with Annexin V (which binds to phosphatidylserine (B164497) on the surface of apoptotic cells) and PI (a viability dye) and analyzed by flow cytometry.[17]
-
Caspase Activity Assays: Measurement of the activity of executioner caspases (e.g., caspase-3/7) in treated cells.
-
Western Blotting: Analysis of the cleavage of PARP, a substrate of activated caspases, and the release of cytochrome c from the mitochondria.[4]
-
Synergistic Potential and Resistance
A significant area of investigation for both this compound and S63845 is their potential for combination therapy, particularly with the BCL-2 inhibitor venetoclax. Mcl-1 upregulation is a known mechanism of resistance to venetoclax.[1] Studies have shown that both this compound and S63845 can synergize with venetoclax to induce potent cell death in AML models, including those resistant to venetoclax alone.[1][18] This suggests a promising strategy of dual BCL-2 and Mcl-1 inhibition to overcome drug resistance and improve therapeutic outcomes in AML.
Conclusion
Both this compound and S63845 are highly potent and selective inhibitors of Mcl-1 with demonstrated efficacy in preclinical models of AML. S63845 has been extensively characterized in a broader range of hematological malignancy cell lines and has shown remarkable single-agent efficacy, including complete remissions in xenograft models.[4] this compound has also shown significant in vivo activity and has been highlighted for its ability to rescue venetoclax resistance.[1]
The choice between these compounds for a specific research application may depend on the particular AML model being studied, the desired therapeutic combination, and other experimental considerations. The data presented in this guide provides a solid foundation for researchers to make informed decisions and to design further experiments to explore the full potential of Mcl-1 inhibition in the fight against AML.
References
- 1. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models [aml-hub.com]
- 8. abmole.com [abmole.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Pharmaceutical Drug Metformin and MCL1 Inhibitor S63845 Exhibit Anticancer Activity in Myeloid Leukemia Cells via Redox Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Mcl-1 Inhibitors: VU0661013 vs. AZD5991
For researchers, scientists, and drug development professionals, the selective inhibition of Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic protein of the B-cell lymphoma 2 (Bcl-2) family, represents a promising therapeutic strategy in oncology. Overexpression of Mcl-1 is a known driver of tumorigenesis and chemoresistance in various hematological malignancies. This guide provides a detailed, objective comparison of two prominent Mcl-1 inhibitors, VU0661013 and AZD5991, summarizing key experimental data, outlining methodologies, and visualizing relevant pathways to aid in informed research and development decisions.
Core Properties and Mechanism of Action
Both this compound and AZD5991 are potent and selective small-molecule inhibitors that function as BH3 mimetics. They bind with high affinity to the BH3-binding groove of the Mcl-1 protein, displacing pro-apoptotic proteins like BIM and BAK.[1] This disruption of the Mcl-1/pro-apoptotic protein complex unleashes the apoptotic signaling cascade, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, programmed cell death.[1][2]
This compound was identified through fragment-based methods and structure-based design.[3] AZD5991 is a macrocyclic compound developed through rational design to achieve high affinity and selectivity for Mcl-1.[4][5]
Quantitative Data Summary
The following tables provide a comparative summary of the reported biochemical and cellular activities of this compound and AZD5991.
Table 1: Biochemical Binding Affinity and Selectivity
| Parameter | This compound | AZD5991 | Assay Type |
| Mcl-1 Binding Affinity (Ki) | 97 ± 30 pM | 0.13 nM | TR-FRET / Biochemical Assay |
| Selectivity vs. Bcl-2 (Ki) | 0.73 µM | >5,000-fold vs. Mcl-1 | Biochemical Assay |
| Selectivity vs. Bcl-xL (Ki) | > 40 µM | >8,000-fold vs. Mcl-1 | Biochemical Assay |
Data for this compound sourced from a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[2] Data for AZD5991 is from biochemical assays.[5][6]
Table 2: In Vitro Cellular Efficacy (GI50 / EC50)
| Cell Line | This compound (GI50, 48h) | AZD5991 (EC50, Caspase Activity, 6h) |
| MV-4-11 (AML) | 0.009 - 0.046 µM | 24 nM |
| MOLM-13 (AML) | 0.004 - 0.16 µM | Not Reported |
| OCI-AML3 (AML) | 0.012 - 0.382 µM | 550 nM (IC50, 48h) |
| MOLP-8 (Multiple Myeloma) | Not Reported | 33 nM |
Note: GI50 values for this compound represent the concentration for 50% growth inhibition, while EC50 for AZD5991 reflects the concentration for 50% of maximal caspase activation. Assay durations also differ, which can influence reported potency. Data for this compound is compiled from multiple sources.[7] AZD5991 data is from preclinical pharmacology studies.[8][9]
Table 3: In Vivo Efficacy in Xenograft Models
| Inhibitor | Xenograft Model | Dosing Schedule | Route of Administration | Observed Efficacy |
| This compound | MV-4-11 (AML) | 75 mg/kg, daily | Intraperitoneal (IP) | Significant increase in survival.[2] |
| AZD5991 | MV-4-11 (AML) | 100 mg/kg, single dose | Intravenous (IV) | Complete tumor regression in 6/6 mice.[4] |
| This compound | MOLM-13 (AML) | Combination with Venetoclax | Intraperitoneal (IP) | Significantly decreased tumor burden.[3] |
| AZD5991 | MOLP-8 (Multiple Myeloma) | 10-100 mg/kg, single dose | Intravenous (IV) | Dose-dependent tumor growth inhibition to complete regression.[4] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental designs, the following diagrams are provided in DOT language for Graphviz.
Detailed Experimental Protocols
Cell Viability Assay (GI50 Determination)
This protocol is designed to determine the concentration of the Mcl-1 inhibitor that causes a 50% reduction in cell growth.
-
Cell Seeding: Plate leukemia cell lines (e.g., MV-4-11, MOLM-13) in 96-well plates at a density of 1 x 104 cells per well in a final volume of 100 µL of complete culture medium.[7]
-
Compound Preparation and Treatment: Prepare serial dilutions of this compound or AZD5991 in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 96 hours at 37°C in a humidified 5% CO2 incubator.[9]
-
Viability Measurement: Assess cell viability using a luminescent-based assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the luminescence data to the vehicle-treated control wells. Plot the normalized values against the log of the inhibitor concentration and use a non-linear regression model to calculate the GI50 value.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay quantifies the percentage of cells undergoing apoptosis following inhibitor treatment.
-
Cell Treatment: Treat 1 x 106 cells with the desired concentrations of this compound, AZD5991, or vehicle control for a specified time (e.g., 24-48 hours).[9]
-
Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.[11]
In Vivo Xenograft Tumor Assay
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Mcl-1 inhibitors in a mouse model.
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 106 MV-4-11 cells) into the flank of immunodeficient mice (e.g., NOD-scid IL2Rγnull or NSG mice).[3]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Compound Formulation and Administration: Formulate this compound for intraperitoneal (IP) injection (e.g., in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).[12] Formulate AZD5991 for intravenous (IV) administration.[13] Administer the compounds according to the dosing schedule outlined in Table 3.
-
Efficacy Monitoring: Measure tumor volume with calipers regularly and monitor animal body weight as an indicator of toxicity. At the end of the study, tissues can be harvested for pharmacodynamic analysis (e.g., immunohistochemistry for cleaved caspase-3).[3][4]
-
Data Analysis: Plot mean tumor volume over time for each group. For survival studies, generate Kaplan-Meier curves and perform statistical analysis (e.g., log-rank test).[3]
Clinical Development and Outlook
While both this compound and AZD5991 have demonstrated potent preclinical activity, their clinical development trajectories have differed. AZD5991 advanced to a Phase 1 clinical trial in patients with relapsed/refractory hematologic malignancies.[1] However, the trial was terminated due to a high incidence of asymptomatic troponin elevation, a potential indicator of cardiotoxicity, and limited clinical activity.[14] The development of this compound has primarily been in the preclinical setting, where it has shown significant promise, particularly in combination with other agents like the Bcl-2 inhibitor venetoclax.[3]
The comparison of this compound and AZD5991 highlights the ongoing challenge in developing Mcl-1 inhibitors that balance potent anti-tumor efficacy with a manageable safety profile. The insights gained from the preclinical and clinical evaluation of these compounds are invaluable for the future design and development of next-generation Mcl-1 targeted therapies.
References
- 1. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. AZD5991 [openinnovation.astrazeneca.com]
- 9. THE MCL-1 INHIBITOR AZD5991 DISPLAYS A PROMISING TARGETED THERAPY FOR ACUTE MYELOID LEUKEMIA | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
Synergistic Eradication of Leukemia Cells: A Comparative Guide on the Combined Efficacy of VU0661013 and Venetoclax
For Researchers, Scientists, and Drug Development Professionals
The circumvention of apoptosis, or programmed cell death, is a cardinal feature of cancer. This guide provides a comprehensive comparison of the synergistic anti-cancer effects achieved by the combination of two targeted therapies: VU0661013, a selective inhibitor of Myeloid Cell Leukemia 1 (MCL-1), and venetoclax (B612062), a selective inhibitor of B-cell lymphoma 2 (BCL-2). Upregulation of anti-apoptotic proteins like MCL-1 and BCL-2 is a key survival mechanism for cancer cells and a primary contributor to therapeutic resistance.[1][2][3] The dual inhibition of these two critical nodes in the apoptosis pathway presents a promising strategy to overcome resistance and enhance therapeutic efficacy, particularly in hematological malignancies such as Acute Myeloid Leukemia (AML).[2][4]
Mechanism of Action: A Dual Approach to Inducing Apoptosis
This compound and venetoclax function by selectively targeting and inhibiting key anti-apoptotic proteins within the BCL-2 family, thereby restoring the natural process of programmed cell death.
Venetoclax , an FDA-approved drug, is a potent and selective inhibitor of BCL-2.[5][6][7] In many cancer cells, BCL-2 sequesters pro-apoptotic proteins, preventing them from initiating the apoptotic cascade. Venetoclax binds to BCL-2, displacing these pro-apoptotic proteins, which are then free to trigger mitochondrial outer membrane permeabilization and subsequent cell death.[1][6]
This compound is a novel and highly selective small molecule inhibitor of MCL-1.[2][4][8] MCL-1 is another crucial anti-apoptotic protein that is frequently overexpressed in various cancers and is a known mediator of resistance to BCL-2 inhibition.[1][2][3] By inhibiting MCL-1, this compound liberates pro-apoptotic proteins that are otherwise neutralized, thus promoting apoptosis.[2][8]
The combination of this compound and venetoclax, therefore, provides a two-pronged attack on the apoptotic machinery of cancer cells. This dual inhibition is particularly effective in overcoming resistance to venetoclax that arises from the upregulation of MCL-1.[2][4]
Signaling Pathway of Apoptosis Induction
References
- 1. Targeting MCL-1 dysregulates cell metabolism and leukemia-stroma interactions and re-sensitizes acute myeloid leukemia to BCL-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting MCL-1 dysregulates cell metabolism and leukemia-stroma interactions and re-sensitizes acute myeloid leukemia to BCL-2 inhibition | Haematologica [haematologica.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Validating VU0661013 On-Target Effects in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of VU0661013, a potent and selective MCL-1 inhibitor, with other alternative MCL-1 inhibitors. It is designed to assist researchers in evaluating the on-target effects of this compound in cancer cells by providing a compilation of experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Myeloid Cell Leukemia 1 (MCL-1) is a crucial pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a known driver of tumorigenesis and drug resistance in a variety of cancers, including Acute Myeloid Leukemia (AML) and breast cancer.[1][2] this compound has emerged as a valuable research tool for studying the therapeutic potential of MCL-1 inhibition.
Data Presentation
The following tables summarize the quantitative data for this compound and other selected MCL-1 inhibitors, allowing for a comparison of their biochemical potency and cellular activity. It is important to note that direct comparisons of cellular IC50/GI50 values should be interpreted with caution, as experimental conditions can vary between studies.
Table 1: Comparison of Binding Affinities (Ki) of MCL-1 Inhibitors
| Compound | Target | Binding Affinity (Ki) |
| This compound | Human MCL-1 | 97 ± 30 pM [2][3][4] |
| A-1210477 | Human MCL-1 | 0.454 nM[2] |
| S63845 | Human MCL-1 | < 1.2 nM[1][2] |
| MIK665 (S64315) | Human MCL-1 | 1.2 nM[2] |
| AMG-176 | Human MCL-1 | 0.06 nM[1] |
| AZD5991 | Human MCL-1 | 0.13 nM[2] |
Table 2: Comparison of Cellular Activity (GI50/IC50) of MCL-1 Inhibitors in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | This compound (GI50) | S63845 (IC50) |
| MOLM13 | 4 - 160 nM | 4 - 233 nM[1] |
| MV4-11 | 9 - 46 nM | 4 - 233 nM[1] |
| OCI-AML3 | 12 - 382 nM | 4 - 233 nM[1] |
| Kasumi-1 | 8 - 8450 nM | Not Reported |
| HL-60 | ~900 nM | > 1 µM[5] |
| K562 | > 10,000 nM[6] | Not Reported |
Note: GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) values are compiled from various sources. Experimental conditions such as cell density, incubation time, and assay method can influence these values.
Mandatory Visualization
Signaling Pathway of this compound-Induced Apoptosis
Caption: Mechanism of this compound-induced apoptosis.
Experimental Workflow for Validating On-Target Effects
Caption: Workflow for validating on-target effects.
Experimental Protocols
Cell Viability Assay (GI50 Determination)
This protocol is to determine the concentration of this compound that causes 50% inhibition of cell growth (GI50).
Materials:
-
Cancer cell lines (e.g., MV4-11, MOLM13)
-
Complete cell culture medium
-
This compound
-
96-well microplates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader (luminometer)
Procedure:
-
Seed cells at a density of 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 48-72 hours.
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells and calculate the GI50 value using a non-linear regression curve fit.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for 24-48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Xenograft Study in an AML Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model of AML.
Materials:
-
Human AML cell line (e.g., MV4-11)
-
Immunodeficient mice (e.g., NOD-scid IL2Rγnull or NSG)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
Procedure:
-
Cell Implantation: Inject 1-5 x 10^6 MV4-11 cells intravenously into 6-8 week old NSG mice.
-
Engraftment Monitoring: Monitor engraftment by weekly peripheral blood analysis for the presence of human CD45+ cells by flow cytometry, starting around day 14 post-injection.
-
Treatment Initiation: Once engraftment is established (e.g., >1% human CD45+ cells in peripheral blood), randomize mice into treatment groups (vehicle control, this compound at various doses).
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (IP) injection daily for a predetermined period (e.g., 21 days). Doses can range from 10 to 75 mg/kg.[3][7]
-
Efficacy Monitoring: Monitor tumor burden by quantifying the percentage of human CD45+ cells in peripheral blood, bone marrow, and spleen at the end of the study.[3]
-
Survival Analysis: Monitor mice for survival, and plot Kaplan-Meier survival curves.
-
Pharmacodynamic Analysis: At the end of the study, tumor tissues can be harvested to assess target engagement and downstream effects (e.g., cleaved caspase-3 levels by immunohistochemistry).
References
A Comparative Analysis of VU0661013 and Other BH3 Mimetics: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Mcl-1 inhibitor VU0661013 with other prominent BH3 mimetics targeting various members of the Bcl-2 family of anti-apoptotic proteins. This analysis is supported by experimental data on binding affinities and cellular activities, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.
The evasion of apoptosis, or programmed cell death, is a hallmark of cancer. A key mechanism enabling this is the overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family, such as Bcl-2, Bcl-xL, and Mcl-1. These proteins sequester pro-apoptotic proteins, thereby preventing the initiation of the intrinsic apoptotic cascade. BH3 mimetics are a class of small molecules designed to mimic the action of pro-apoptotic BH3-only proteins. They bind to the hydrophobic groove of anti-apoptotic Bcl-2 family members, displacing pro-apoptotic proteins and triggering cancer cell death.[1][2] This guide focuses on a comparative analysis of this compound, a potent and selective Mcl-1 inhibitor, against other well-characterized BH3 mimetics.
Comparative Performance Data
The efficacy and selectivity of BH3 mimetics are critical determinants of their therapeutic potential. The following tables summarize the binding affinities and cellular activities of this compound and other selected BH3 mimetics.
| Table 1: Comparative Binding Affinities (Kᵢ, nM) of BH3 Mimetics to Bcl-2 Family Proteins | |||||
| Compound | Target(s) | Mcl-1 | Bcl-2 | Bcl-xL | Bcl-w |
| This compound | Mcl-1 | 0.097 ± 0.03[3][[“]] | 730[3] | >40,000[3] | - |
| Venetoclax (ABT-199) | Bcl-2 | >4400 | <0.01[5] | 261 | 52 |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | - | <1[5] | <1[5] | <1[5] |
| S63845 | Mcl-1 | 0.19[5] | >10,000 | >10,000 | - |
| A-1331852 | Bcl-xL | >10,000 | 260 | 0.015 | 3.5 |
| Table 2: Comparative Cellular Activity (EC₅₀/IC₅₀, nM) of BH3 Mimetics in Cancer Cell Lines | |||
| Compound | Cell Line | Cancer Type | EC₅₀/IC₅₀ (nM) |
| This compound | MOLM-13 | Acute Myeloid Leukemia | ~100 |
| MV4-11 | Acute Myeloid Leukemia | ~50 | |
| Venetoclax (ABT-199) | RS4;11 | Acute Lymphoblastic Leukemia | <10 |
| MOLT-4 | Acute Lymphoblastic Leukemia | >1000 | |
| Navitoclax (ABT-263) | H146 | Small Cell Lung Cancer | ~200 |
| S63845 | H929 | Multiple Myeloma | <10 |
| A-1331852 | H146 | Small Cell Lung Cancer | ~30 |
Note: EC₅₀/IC₅₀ values represent the concentration of the inhibitor required to achieve 50% of the maximum effect or inhibition. These values are highly dependent on the specific cell line and assay conditions.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and evaluation process of BH3 mimetics, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
Reproducibility and accurate comparison of data rely on detailed methodologies. The following are outlines of common protocols used to characterize BH3 mimetics.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Binding Affinity
This assay is a common method to measure the binding affinity of an inhibitor to its target protein.[6]
-
Objective: To determine the binding affinity (Kᵢ) of a BH3 mimetic to a specific Bcl-2 family protein.
-
Principle: This competitive assay measures the displacement of a fluorescently labeled BH3 peptide from its target protein by the BH3 mimetic. A high-affinity interaction results in a low IC₅₀ value, from which the Kᵢ can be calculated.
-
Protocol Outline:
-
A terbium-labeled donor (e.g., anti-His antibody) is bound to a His-tagged Bcl-2 family protein (e.g., Mcl-1, Bcl-2, Bcl-xL).
-
A biotinylated peptide ligand that binds to the target protein is introduced, along with a dye-labeled streptavidin acceptor.
-
In the absence of an inhibitor, the binding of the ligand to the target protein brings the donor and acceptor into close proximity, resulting in a FRET signal upon excitation.
-
The test BH3 mimetic is added at varying concentrations.
-
The displacement of the fluorescently labeled peptide by the inhibitor leads to a decrease in the FRET signal.
-
The IC₅₀ value is determined by plotting the FRET signal against the inhibitor concentration.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Cellular Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis and necrosis in cells treated with a BH3 mimetic.
-
Objective: To determine the percentage of apoptotic and necrotic cells in a population following treatment with a BH3 mimetic.
-
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.
-
Protocol Outline:
-
Seed cancer cell lines in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the BH3 mimetic and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
The cell population is gated into four quadrants: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
BH3 Profiling
BH3 profiling is a functional assay that measures a cell's proximity to the apoptotic threshold, known as "apoptotic priming."
-
Objective: To determine the dependence of a cell on specific anti-apoptotic Bcl-2 family proteins for survival.
-
Principle: The assay exposes permeabilized cells to a panel of synthetic peptides derived from the BH3 domains of various BH3-only proteins. These peptides can selectively inhibit different anti-apoptotic proteins. The resulting mitochondrial outer membrane permeabilization (MOMP) is quantified, typically by measuring the release of cytochrome c.
-
Protocol Outline:
-
Prepare a single-cell suspension of the cells of interest.
-
Permeabilize the plasma membrane using a mild detergent like digitonin, leaving the mitochondrial outer membrane intact.
-
Expose the permeabilized cells to a panel of BH3 peptides with known specificities (e.g., BAD for Bcl-2/Bcl-xL, NOXA for Mcl-1) at various concentrations.
-
Incubate for a defined period to allow for peptide-protein interaction and potential MOMP.
-
Fix and stain the cells for intracellular cytochrome c.
-
Analyze the cells by flow cytometry to quantify the percentage of cells that have released cytochrome c.
-
A high degree of cytochrome c release in response to a specific BH3 peptide indicates a dependency on the corresponding anti-apoptotic protein.
-
Conclusion
The landscape of BH3 mimetics is rapidly evolving, offering promising new avenues for cancer therapy. This compound stands out as a highly potent and selective Mcl-1 inhibitor, a target that has been challenging to drug. Its high selectivity for Mcl-1 over other Bcl-2 family members may offer a therapeutic advantage, particularly in Mcl-1-dependent cancers, and potentially a wider therapeutic window compared to pan-Bcl-2 inhibitors.
The comparative data presented in this guide highlights the diverse selectivity profiles of different BH3 mimetics. Venetoclax's success in treating certain hematological malignancies underscores the value of targeting specific anti-apoptotic dependencies.[7] However, resistance can emerge through the upregulation of other anti-apoptotic proteins like Mcl-1, making selective inhibitors like this compound valuable tools, both as single agents and in combination therapies.
The choice of a particular BH3 mimetic for research or clinical development should be guided by a thorough understanding of the target cancer's dependency on specific Bcl-2 family proteins, which can be elucidated through techniques like BH3 profiling. The detailed experimental protocols provided herein offer a framework for the rigorous evaluation and comparison of novel and existing BH3 mimetics, ultimately aiding in the advancement of more effective and personalized cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. BH3 Profiling: A Functional Assay to Measure Apoptotic Priming and Dependencies | Springer Nature Experiments [experiments.springernature.com]
- 3. Bio-mimetic strategies to re-activate apoptotic cell death for cancer treatments [explorationpub.com]
- 4. consensus.app [consensus.app]
- 5. mdpi.com [mdpi.com]
- 6. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content.sph.harvard.edu [content.sph.harvard.edu]
Overcoming Venetoclax Resistance in AML: A Comparative Analysis of VU0661013
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to venetoclax (B612062), a potent BCL-2 inhibitor, presents a significant clinical challenge in the treatment of Acute Myeloid Leukemia (AML). A primary mechanism of this resistance is the upregulation of Myeloid Cell Leukemia 1 (MCL-1), another anti-apoptotic protein. This guide provides a comprehensive comparison of VU0661013, a novel MCL-1 inhibitor, with other therapeutic strategies aimed at overcoming venetoclax resistance in AML, supported by preclinical experimental data.
This compound: A Targeted Approach to Venetoclax Resistance
This compound is a potent and selective small-molecule inhibitor of MCL-1.[1][2] Its mechanism of action directly counteracts the primary driver of venetoclax resistance in many AML cases. By binding to MCL-1, this compound displaces pro-apoptotic proteins, leading to the induction of apoptosis in cancer cells that have become dependent on MCL-1 for survival.[2] Preclinical studies have demonstrated the efficacy of this compound in venetoclax-resistant AML cell lines and patient-derived xenografts (PDXs).[1][3]
Signaling Pathway of Apoptosis Induction by this compound
References
- 1. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Novel MCL1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head In Vitro Comparison of Mcl-1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of three prominent Myeloid cell leukemia-1 (Mcl-1) inhibitors: AMG-176, S63845, and AZD5991. This analysis is based on publicly available experimental data to facilitate the informed selection of compounds for preclinical research.
Myeloid cell leukemia-1 (Mcl-1), a key anti-apoptotic protein of the B-cell lymphoma 2 (Bcl-2) family, is a critical survival factor for many cancers and a key mediator of resistance to various therapies.[1] The development of small molecules that directly inhibit Mcl-1 has ushered in a new wave of targeted cancer treatments. Overexpression of Mcl-1 is a common feature in a wide range of malignancies, including hematological cancers and solid tumors.[1] The inhibitors discussed in this guide are BH3 mimetics, designed to fit into the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic partners and triggering programmed cell death.[1]
Quantitative Data Summary
The following tables summarize the key in vitro performance metrics for AMG-176, S63845, and AZD5991, focusing on their binding affinity to Mcl-1 and their cellular potency in various cancer cell lines.
Table 1: Comparative Binding Affinities of Mcl-1 Inhibitors
| Inhibitor | Binding Affinity (Kᵢ/Kₔ) | Assay Type |
| AMG-176 | <1 nM (Kᵢ) | Cell-free system |
| 0.13 nM (Kᵢ) | Not specified | |
| S63845 | <1.2 nM (Kᵢ) | Not specified |
| 0.19 nM (Kₔ) | Surface Plasmon Resonance (SPR) | |
| AZD5991 | 0.13 nM (Kᵢ) | Cell-free assay |
| 0.2 nM (Kᵢ) | Not specified | |
| 0.17 nM (Kₔ) | Surface Plasmon Resonance (SPR) | |
| 0.72 nM (IC₅₀) | FRET |
Table 2: Comparative Cellular Potency (IC₅₀) of Mcl-1 Inhibitors in Hematological Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC₅₀ (nM) |
| AMG-176 | Ramos | Burkitt's Lymphoma | 309.7 |
| Raji | Burkitt's Lymphoma | 1652 | |
| Daudi | Burkitt's Lymphoma | 9616 | |
| Raji 4RH | Burkitt's Lymphoma | 12450 | |
| S63845 | H929 | Multiple Myeloma | <100 |
| AMO1 | Multiple Myeloma | Moderately sensitive (100-1000) | |
| Various AML cell lines | Acute Myeloid Leukemia | 4-233 | |
| AZD5991 | MOLP-8 | Multiple Myeloma | 33 (EC₅₀, Caspase activity) |
| MV4-11 | Acute Myeloid Leukemia | 24 (EC₅₀, Caspase activity) | |
| Various AML cell lines (6/22) | Acute Myeloid Leukemia | <100 (Caspase EC₅₀) | |
| Various MM cell lines (7/19) | Multiple Myeloma | <100 (Caspase EC₅₀) |
Mechanism of Action: Inducing Apoptosis
Mcl-1 inhibitors function as BH3 mimetics. They bind to the BH3-binding groove of the anti-apoptotic protein Mcl-1, preventing it from sequestering pro-apoptotic proteins like BIM, BAK, and BAX.[1] This disruption liberates the pro-apoptotic proteins, leading to the activation of BAX and BAK. Activated BAX and BAK then oligomerize at the outer mitochondrial membrane, causing mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, which in turn activates caspases, the key executioners of apoptosis, ultimately leading to programmed cell death.[1]
Caption: Mcl-1's role in apoptosis and its inhibition.
Experimental Protocols
Detailed methodologies for key in vitro assays are crucial for the accurate evaluation and comparison of Mcl-1 inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This assay is used to determine the binding affinity of the inhibitors to the Mcl-1 protein.
-
Principle: The assay measures the disruption of the interaction between a terbium-labeled anti-His antibody bound to His-tagged Mcl-1 (donor) and a fluorescently labeled BH3 peptide (acceptor). When the donor and acceptor are in close proximity, FRET occurs. An inhibitor that binds to Mcl-1 will displace the fluorescent peptide, leading to a decrease in the FRET signal.
-
Materials:
-
Recombinant His-tagged human Mcl-1 protein.
-
Fluorescently labeled BH3 peptide (e.g., from BIM or BAK).
-
Terbium-labeled anti-His antibody.
-
Test inhibitors (AMG-176, S63845, AZD5991).
-
Assay buffer.
-
Low-volume 384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors.
-
Add the Mcl-1 protein, fluorescently labeled BH3 peptide, and terbium-labeled anti-His antibody to the wells of the microplate.
-
Add the serially diluted inhibitors to the wells.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements, with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (terbium) and ~665 nm (acceptor).
-
The IC₅₀ value is determined by plotting the ratio of the acceptor to donor fluorescence against the inhibitor concentration and fitting the data to a four-parameter logistic equation. The Kᵢ can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay is used to determine the cytotoxic effect of the Mcl-1 inhibitors on cancer cell lines.
-
Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[2] The CellTiter-Glo® reagent contains luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing a luminescent signal that is proportional to the number of viable cells.[2]
-
Materials:
-
Cancer cell lines of interest.
-
Cell culture medium and supplements.
-
Test inhibitors (AMG-176, S63845, AZD5991).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Opaque-walled multiwell plates (e.g., 96-well).
-
-
Procedure:
-
Seed the cells in the opaque-walled multiwell plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitors in cell culture medium.
-
Treat the cells with the serially diluted inhibitors and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® reagent to each well.[3]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[3]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
Measure the luminescence using a luminometer.
-
The IC₅₀ value is determined by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: A typical workflow for evaluating Mcl-1 inhibitors.
Conclusion
AMG-176, S63845, and AZD5991 are all potent and selective inhibitors of Mcl-1 with demonstrated in vitro efficacy against various cancer cell lines, particularly those of hematological origin. While all three compounds exhibit nanomolar binding affinities and potent cellular activity, the choice of inhibitor for a specific research application may depend on the cancer type under investigation, the specific experimental context, and the desired pharmacological profile. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals to make informed decisions in the advancement of Mcl-1 targeted therapies.
References
Unveiling the Apoptotic Cascade: A Comparative Guide to VU0661013-Induced Cell Death
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of VU0661013, a potent and selective MCL-1 inhibitor, with other apoptosis-inducing agents. We present supporting experimental data, detailed protocols for key assays, and visualizations of the underlying molecular pathways to objectively evaluate its performance in triggering programmed cell death.
This compound is a novel small molecule that has demonstrated significant promise in preclinical studies for its ability to selectively inhibit the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1] Overexpression of MCL-1 is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to therapy.[2] this compound's mechanism of action centers on disrupting the sequestration of pro-apoptotic proteins by MCL-1, thereby initiating the intrinsic mitochondrial apoptosis pathway.[1][3]
Comparative Analysis of MCL-1 Inhibitors
To contextualize the efficacy of this compound, we compare its binding affinity and cellular potency with other selective MCL-1 inhibitors. The data, summarized in the table below, highlights the high potency and selectivity of this compound.
| Inhibitor | Target | Binding Affinity (Ki/Kd) | Cellular Efficacy (GI50/EC50) | Assay Type | Reference |
| This compound | MCL-1 | Ki: 97 ± 30 pM | GI50: 75 nM (MV-4-11) | TR-FRET | [4] |
| BCL-2 | Ki: 0.73 µM | TR-FRET | [4] | ||
| BCL-xL | Ki: > 40 µM | TR-FRET | [4] | ||
| S63845 | MCL-1 | Kd: 0.19 nM | IC50: < 0.1 µM (H929) | SPR | [2][5] |
| BCL-2 | >10,000 nM | Not Specified | [6] | ||
| BCL-xL | >10,000 nM | Not Specified | [6] | ||
| AZD5991 | MCL-1 | Kd: 0.17 nM | EC50: 24 nM (MV4-11) | SPR | [7] |
| BCL-2 | Ki: 6.8 µM | FRET | [7] | ||
| BCL-xL | Ki: 18 µM | FRET | [7] | ||
| AMG-176 | MCL-1 | Not explicitly stated | IC50: 0.21 µM (OCI-LY1) | Not Specified | [8] |
The this compound-Induced Apoptosis Signaling Pathway
This compound triggers the intrinsic apoptosis pathway by selectively binding to the BH3-binding groove of the anti-apoptotic protein MCL-1.[7] This action displaces pro-apoptotic "BH3-only" proteins, such as BIM.[1] The released BIM is then free to activate the pro-apoptotic effector proteins BAX and BAK.[3][9] Activated BAX and BAK oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[10] This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm.[3] Cytoplasmic cytochrome c binds to Apaf-1, triggering the formation of the apoptosome, which in turn activates caspase-9.[11] Active caspase-9 then activates executioner caspases, such as caspase-3 and caspase-7, which cleave a multitude of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.
Caption: this compound-induced intrinsic apoptosis pathway.
Experimental Protocols
To aid in the replication and validation of findings related to this compound, we provide detailed methodologies for key experiments.
Western Blot Analysis for Apoptotic Markers
This protocol outlines the detection of key apoptotic proteins following treatment with this compound.
-
Cell Culture and Treatment:
-
Culture cancer cell lines (e.g., MV-4-11, MOLM-13) in appropriate media.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5 µM) and a vehicle control (DMSO) for desired time points (e.g., 6, 12, 24 hours).
-
-
Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) in Laemmli buffer and separate on a 4-20% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, BIM, and MCL-1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Co-Immunoprecipitation (Co-IP) to Confirm Disruption of MCL-1/BIM Interaction
This protocol is designed to demonstrate that this compound disrupts the interaction between MCL-1 and the pro-apoptotic protein BIM.
-
Cell Lysis:
-
Treat cells with this compound or a vehicle control.
-
Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) containing protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody against MCL-1 or an isotype control IgG overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads extensively with Co-IP lysis buffer to remove non-specific binding.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against MCL-1 and BIM. A decrease in the amount of BIM co-immunoprecipitated with MCL-1 in this compound-treated cells compared to the control indicates disruption of the interaction.
-
Experimental Workflow for Confirming Apoptosis Pathway
The following diagram illustrates a typical workflow for researchers investigating and confirming the apoptotic pathway induced by a novel compound like this compound.
References
- 1. AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AMG176, an MCL-1 Inhibitor, is Active in Pre-clinical Models of Aggressive B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. AZD5991 [openinnovation.astrazeneca.com]
- 11. The MCL1 inhibitor S63845 is toler ... | Article | H1 Connect [archive.connect.h1.co]
A Comparative Analysis of the Selectivity Profiles of M5 Negative Allosteric Modulators
An Important Clarification on VU0661013
It is critical to clarify that this compound is not a muscarinic acetylcholine (B1216132) receptor (mAChR) modulator. Instead, this compound is a potent and highly selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1] Its mechanism of action involves binding to MCL-1 with high affinity, which is a key protein in cancer cell survival. Therefore, a direct comparison of its selectivity profile with that of M5 negative allosteric modulators (NAMs) is not scientifically relevant. The selectivity of this compound is determined against other members of the B-cell lymphoma 2 (BCL-2) family, as detailed in the table below.
Table 1: Selectivity Profile of the MCL-1 Inhibitor this compound
| Compound | Target | Binding Affinity (Ki) |
| This compound | Human MCL-1 | 97 ± 30 pM |
| Human BCL-2 | 0.73 µM | |
| Human BCL-xL | > 40 µM |
This guide will proceed with a comparative analysis of two well-characterized, selective M5 NAMs: ML375 and VU6008667 . These compounds are invaluable tools for researchers studying the physiological roles of the M5 receptor.
Introduction to M5 Negative Allosteric Modulators
The M5 muscarinic acetylcholine receptor is the least understood of the five mAChR subtypes, primarily due to a historical lack of selective ligands.[2] M5 receptors are Gq-coupled G-protein coupled receptors (GPCRs) and are expressed in specific regions of the brain, playing a role in dopamine (B1211576) release and reward pathways. Negative allosteric modulators (NAMs) for the M5 receptor are compounds that bind to a site topographically distinct from the acetylcholine binding site. This allosteric binding reduces the receptor's response to acetylcholine, offering a promising avenue for therapeutic intervention in conditions like addiction and neurological disorders, with potentially fewer side effects than orthosteric antagonists.
Quantitative Comparison of M5 NAM Selectivity
The following table summarizes the in vitro potency and selectivity of ML375 and VU6008667 against the five human muscarinic receptor subtypes (M1-M5). The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the receptor's response to an agonist.
Table 2: Selectivity Profiles of M5 NAMs Against Human Muscarinic Receptors
| Compound | hM1 IC50 (µM) | hM2 IC50 (µM) | hM3 IC50 (µM) | hM4 IC50 (µM) | hM5 IC50 (µM) |
| ML375 | > 30 | > 30 | > 30 | > 30 | 0.30 |
| VU6008667 | > 30 | > 30 | > 30 | > 30 | 1.2 |
Data sourced from[2][3][4][5][6]
As the data indicates, both ML375 and VU6008667 exhibit exceptional selectivity for the M5 receptor over the other muscarinic subtypes. ML375 is the more potent of the two compounds.[2][3][4][5][7]
Mechanism of Action and Signaling Pathway
M5 NAMs, like ML375 and VU6008667, do not compete with acetylcholine at its binding site. Instead, they bind to an allosteric site on the receptor, inducing a conformational change that reduces the affinity and/or efficacy of acetylcholine. This attenuates the downstream signaling cascade. The M5 receptor, being Gq-coupled, activates Phospholipase C (PLC) upon agonist binding, which then leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a key second messenger. M5 NAMs dampen this calcium release in the presence of acetylcholine.
M5 NAM Signaling Pathway
Experimental Protocols
The selectivity profiles of M5 NAMs are typically determined through a combination of functional assays and radioligand binding studies.
Calcium Mobilization Assay (Functional Assay)
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an agonist (e.g., acetylcholine) in cells expressing the target receptor.
Objective: To determine the IC50 of a NAM at the M1, M3, and M5 receptors (which are Gq-coupled).
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1, M3, or M5) are cultured in appropriate media. The day before the assay, cells are seeded into 96- or 384-well black, clear-bottom microplates.[8]
-
Dye Loading: On the day of the assay, the cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5) in a buffered salt solution. This incubation typically occurs at 37°C for 45-60 minutes.[8][9]
-
Compound Preparation: The NAM (e.g., ML375) is serially diluted to various concentrations.
-
Assay Procedure: The dye-loaded cell plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation). The NAM dilutions are added to the wells, and the cells are incubated for a short period. Subsequently, a fixed concentration of acetylcholine (typically an EC80 concentration, which gives 80% of the maximal response) is added to stimulate the receptors.
-
Data Acquisition and Analysis: The fluorescence intensity in each well is measured over time. The increase in fluorescence corresponds to the increase in intracellular calcium. The inhibitory effect of the NAM is calculated, and the IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Radioligand Displacement Assay (Binding Assay)
This assay is used to determine if the NAM binds to the same site as the orthosteric ligand (acetylcholine) or to an allosteric site. For NAMs, it is expected that they will not directly compete with orthosteric radioligands.
Objective: To confirm the allosteric nature of the NAM.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing a specific muscarinic receptor subtype.[10]
-
Assay Setup: In a multi-well plate, the receptor membranes are incubated with a radiolabeled orthosteric antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) at a concentration near its dissociation constant (Kd).[11]
-
Competition: Increasing concentrations of the unlabeled test compound (the NAM) are added to the wells. A known orthosteric antagonist (e.g., atropine) is used as a positive control for displacement.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.[11]
-
Separation and Counting: The bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter mat. The radioactivity retained on the filters (representing the bound radioligand) is measured using a scintillation counter.[11]
-
Data Analysis: The data is analyzed to determine if the NAM can displace the orthosteric radioligand. A lack of displacement suggests that the NAM does not bind to the orthosteric site.
Conclusion
ML375 and VU6008667 are highly selective negative allosteric modulators of the M5 muscarinic acetylcholine receptor, with ML375 demonstrating greater potency. Their high degree of selectivity makes them superior research tools for investigating the specific functions of the M5 receptor in the central nervous system and its potential as a therapeutic target. The experimental protocols outlined provide a basis for the continued discovery and characterization of novel M5-selective compounds. It is important for researchers to select the appropriate compound based on the specific requirements of their experimental design, considering factors such as potency and pharmacokinetic properties.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the First M5-Selective and CNS Penetrant Negative Allosteric Modulator (NAM) of a Muscarinic Acetylcholine Receptor: (S)-9b-(4-Chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375): Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. | BioWorld [bioworld.com]
- 5. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of VU0661013: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the meticulous management and disposal of chemical compounds are fundamental to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of VU0661013, a potent and selective MCL-1 inhibitor. Adherence to these protocols is crucial for mitigating risks and upholding environmental stewardship.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. The following is a summary of key safety information derived from safety data sheets (SDS).
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Hand Protection: Wear suitable protective gloves to prevent skin contact.[1]
-
Body Protection: Wear appropriate protective clothing to minimize the risk of skin exposure.
Engineering Controls:
-
Ensure adequate ventilation in the work area.
-
Handle the compound in a designated area, such as a chemical fume hood, especially when dealing with powders or creating solutions.
Step-by-Step Disposal Procedure for this compound
The proper disposal of this compound waste is a critical process that involves identification, segregation, containment, and professional removal.
-
Identification and Segregation:
-
Identify all waste materials containing this compound. This includes unused product, contaminated labware (e.g., vials, pipette tips, gloves), and any solutions containing the compound.[1]
-
Segregate this compound waste from other laboratory waste streams to ensure it is handled and disposed of correctly.[1]
-
-
Containment of Waste:
-
Solid Waste: Place solid waste, such as contaminated gloves and labware, into a suitable, clearly labeled, and sealed container.[1]
-
Liquid Waste: For liquid waste containing this compound, use a designated, leak-proof, and clearly labeled waste container.[1]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a puncture-resistant sharps container.
-
-
Labeling and Storage:
-
Clearly label all waste containers with the name "this compound Waste" and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Store the waste containers in a secure, designated area away from incompatible materials.
-
-
Arranging for Professional Disposal:
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 712.66 g/mol |
| Chemical Formula | C39H39Cl2N5O4 |
| CAS Number | 2131184-57-9 |
| Ki for human MCL-1 | 97 ± 30 pM |
| Solubility (DMSO) | ≥ 90 mg/mL |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month |
Data sourced from multiple suppliers and may vary slightly.
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final disposal.
References
Essential Safety and Operational Guide for Handling VU0661013
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of VU0661013, a potent and selective MCL-1 inhibitor. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing potential risks.
Immediate Safety and Handling Precautions
Proper handling of this compound is essential to prevent exposure and ensure the integrity of the compound. The following personal protective equipment (PPE) is mandatory.
| Protection Type | Required Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a high potential for splashing.[1][2] | To protect the eyes from contact with dust, aerosols, or solutions of the compound.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1][2] | To prevent skin contact. Gloves should be inspected for tears or holes before each use.[2] |
| Body Protection | A laboratory coat or disposable coveralls.[1][2] | To protect skin and personal clothing from contamination.[2] |
| Respiratory Protection | A NIOSH-approved respirator is recommended, particularly when working with the powdered form of the compound (e.g., during weighing or transferring).[1][2] | To prevent the inhalation of dust particles.[2] |
Operational Protocol: Handling and Solution Preparation
A systematic approach to handling and preparing solutions of this compound will minimize exposure and maintain experimental integrity.
Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is correctly worn.[2] Cover work surfaces with absorbent, disposable bench paper.[2]
-
Weighing: When weighing the powdered form of this compound, perform this task in a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.[2]
-
General Handling: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust, fumes, gas, mist, vapors, or spray.[1] Do not eat, drink, or smoke when using this product.[1] Use only in a well-ventilated area.[1]
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling.[1]
Solution Preparation:
-
To achieve a higher concentration, it may be necessary to warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath.[3]
Caption: General experimental workflow for handling this compound.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.[1][2]
Disposal Protocol:
-
Waste Identification and Segregation:
-
Waste Containment:
-
Solid Waste: Collect contaminated solid waste, such as gloves and labware, in a clearly labeled, sealed hazardous waste container.[1][2]
-
Liquid Waste: Collect unused solutions and contaminated media in a designated, leak-proof, and clearly labeled hazardous waste container.[1][2] Do not pour solutions down the drain.[2]
-
-
Final Disposal:
Caption: Step-by-step disposal plan for this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
